Lythrine
Description
Lythrine has been reported in Heimia montana, Heimia myrtifolia, and other organisms with data available.
from Lythracea; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,13Z,17S,19S)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-ZQMQQCDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5286-10-2 | |
| Record name | Lythrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005286102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16X2W9YAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Anti-Inflammatory Potential of Lythrine: A Technical Guide on Prostaglandin Synthetase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine, a quinolizidine alkaloid found in plants of the Lythraceae family, has been a subject of interest for its potential therapeutic properties. While traditional use and preliminary studies suggest anti-inflammatory effects of extracts from plants like Lythrum salicaria, the specific molecular mechanisms underlying these actions are not yet fully elucidated. A critical pathway in inflammation is the production of prostaglandins, catalyzed by the enzyme prostaglandin synthetase, also known as cyclooxygenase (COX). This technical guide explores the current understanding of this compound's interaction with this pathway.
A Note on the Current State of Research:
Extensive literature searches for direct evidence of this compound's mechanism of action on prostaglandin synthetase did not yield specific studies or quantitative data detailing this interaction. The anti-inflammatory properties of plants from the Lythrum genus have been noted, and it is hypothesized that the inhibition of pro-inflammatory enzymes like cyclooxygenases could be a contributing factor, as is common for many plant-derived phenolic compounds. However, direct experimental evidence for this compound's inhibition of prostaglandin synthetase is not available in the current scientific literature.
Therefore, this guide will provide a comprehensive overview of the prostaglandin synthetase pathway and the established methodologies for investigating its inhibitors, offering a framework for the potential evaluation of this compound's activity.
The Prostaglandin Synthesis Pathway and Its Inhibition
Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.[1] Their synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the enzyme prostaglandin H synthase (PGHS), which possesses two catalytic activities: a cyclooxygenase (COX) activity and a peroxidase activity.[2] PGH2 is subsequently converted into various bioactive prostaglandins by specific isomerases.[3]
There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues, it is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[3]
-
COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli such as cytokines and endotoxins.[3] COX-2 is primarily responsible for the production of prostaglandins at the site of inflammation.
The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen exert their effects by inhibiting COX enzymes.
Quantitative Data on Prostaglandin Synthetase Inhibitors
To provide a reference for the potential investigation of this compound, the following table summarizes the inhibitory concentrations (IC50) of several known compounds against COX-1 and COX-2.
| Compound | Target | IC50 (µM) |
| Eugenol | Prostaglandin Synthesis | 9.2 |
| 4-vinyl-guaiacol | Prostaglandin Synthesis | 18 |
| 2-hydroxy-4,4,7-trimethyl-1(4H)-naphthalenone | Prostaglandin Synthesis | 230 |
| (-)-mellein | Prostaglandin Synthesis | 340 |
Experimental Protocols for Assessing Prostaglandin Synthetase Inhibition
The following are detailed methodologies for key experiments to determine the inhibitory effect of a compound, such as this compound, on prostaglandin synthetase.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the activity of purified COX enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are utilized.
-
Reaction Mixture: A reaction buffer is prepared containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period (e.g., 2 minutes), the reaction is stopped by adding an acid solution.
-
Product Quantification: The amount of prostaglandin produced (often measured as PGE2 after reduction of PGH2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control, and the IC50 value is determined.
Cell-Based Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This assay evaluates the inhibitory effect of a compound on prostaglandin production in a cellular context.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or a vehicle control, and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the negative control.
-
Incubation: The plates are incubated for 24 hours to allow for the production and release of PGE2 into the supernatant.
-
Supernatant Collection: The culture supernatants are collected for analysis.
-
PGE2 Quantification: The concentration of PGE2 in the supernatants is determined using a competitive ELISA kit.
-
Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Prostaglandin synthesis pathway and potential inhibition point.
Caption: Workflow for assessing prostaglandin synthetase inhibition.
Conclusion and Future Directions
While the anti-inflammatory potential of this compound is of significant interest, there is currently a lack of direct scientific evidence to confirm its mechanism of action involves the inhibition of prostaglandin synthetase. The experimental frameworks provided in this guide offer a clear path for future research to investigate this possibility. Should this compound or its derivatives prove to be effective inhibitors of COX enzymes, particularly COX-2, they could represent a novel class of anti-inflammatory agents. Further studies are warranted to isolate this compound, test its activity in the described in vitro and cell-based assays, and elucidate its precise molecular interactions with prostaglandin synthetase.
References
- 1. The Anti-inflammatory Potential of Selected Plant-derived Compounds in Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the protective effect and mechanism of Liriodendrin on radiation enteritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Lythrine: A Technical Guide for Researchers
Foreword: This document provides a comprehensive overview of the current scientific understanding of the biological activities of Lythrine, a quinolizidine alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this natural compound. This guide details its known anti-inflammatory and vasorelaxant properties, explores other potential therapeutic activities, and provides insights into its mechanisms of action.
Introduction to this compound
This compound is a quinolizidine alkaloid first isolated from the plant Heimia salicifolia. This plant has a history of use in traditional medicine for various ailments. This compound, as one of its active constituents, has been the subject of scientific investigation to elucidate its pharmacological properties and potential therapeutic applications. This guide synthesizes the available data on its biological activities, with a focus on providing a technical resource for the scientific community.
Anti-inflammatory Activity
The primary reported anti-inflammatory mechanism of this compound is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin synthetase.
Quantitative Data
The inhibitory effect of this compound on prostaglandin synthetase has been quantified, providing a key metric for its anti-inflammatory potential.
| Biological Target | Assay Type | Parameter | Value | Reference |
| Prostaglandin Synthetase (Cyclooxygenase) | Enzyme Inhibition Assay | IC50 | 469 µM | [1] |
Table 1: In vitro anti-inflammatory activity of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the prostaglandin synthetase activity.
Experimental Protocol: Prostaglandin Synthetase Inhibition Assay
The following is a generalized protocol for determining the inhibitory effect of a compound like this compound on prostaglandin synthetase activity, based on common methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prostaglandin synthetase (cyclooxygenase).
Materials:
-
Purified prostaglandin synthetase (e.g., from ram seminal vesicles)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin (positive control)
-
Tris-HCl buffer (pH 8.0)
-
Cofactors (e.g., epinephrine, glutathione)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of purified prostaglandin synthetase is prepared in Tris-HCl buffer.
-
Reaction Mixture: In a series of test tubes, the following are added:
-
Tris-HCl buffer
-
Cofactors
-
Varying concentrations of this compound (or Indomethacin for the positive control, or vehicle for the negative control).
-
-
Pre-incubation: The mixtures are pre-incubated at 37°C for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each tube.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 10-20 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution of a strong acid (e.g., citric acid or formic acid).
-
Quantification of Prostaglandin E2: The amount of PGE2 produced in each reaction mixture is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Vasorelaxant Activity
This compound has demonstrated potent vasorelaxant properties, suggesting its potential in the management of cardiovascular conditions. This effect is primarily mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Mechanism of Action: The NO/cGMP Pathway
This compound induces vasodilation by stimulating the production of nitric oxide in endothelial cells. NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
Experimental Protocol: Isolated Rat Mesenteric Artery Vasorelaxation Assay
The following protocol describes a standard method for assessing the vasorelaxant effects of a compound like this compound using an isolated rat mesenteric artery preparation.
Objective: To evaluate the concentration-dependent vasorelaxant effect of this compound on pre-constricted rat mesenteric arteries.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
This compound (test compound)
-
Acetylcholine (endothelium-dependent vasodilator control)
-
Sodium nitroprusside (endothelium-independent vasodilator control)
-
Wire myograph system
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
The rat is euthanized, and the mesenteric vascular bed is carefully dissected and placed in cold Krebs-Henseleit solution.
-
A segment of a third- or fourth-order mesenteric artery is isolated and cleaned of surrounding adipose and connective tissue under a dissection microscope.
-
The arterial segment is mounted on two small wires in the jaws of a wire myograph.
-
-
Equilibration and Viability Check:
-
The mounted artery is submerged in a chamber containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
The artery is allowed to equilibrate under a standardized tension.
-
The viability of the arterial segment is assessed by inducing contraction with a high-potassium solution or phenylephrine. The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine.
-
-
Vasorelaxation Assay:
-
The arterial segment is pre-constricted with a submaximal concentration of phenylephrine to induce a stable contractile tone.
-
Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added to the chamber.
-
The relaxation response is recorded as a percentage decrease in the pre-contractile tone.
-
-
Data Analysis:
-
Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) can be calculated from the concentration-response curve.
-
Other Potential Biological Activities
While the anti-inflammatory and vasorelaxant properties of this compound are the most documented, preliminary evidence and studies on related compounds suggest other potential areas of pharmacological interest. Further research is required to specifically attribute these activities to this compound and to quantify its potency.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines have not been extensively reported. However, other alkaloids isolated from the Erythrina genus, which are structurally related to those found in Heimia, have shown promising anticancer activities.[2][3] This suggests that this compound may also possess antiproliferative properties that warrant investigation.
Suggested Experimental Approach: MTT Assay
A common method to screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity
Alkaloids are a well-known class of natural products with a broad spectrum of antimicrobial activities. While specific data for this compound is limited, extracts from Lythrum salicaria, a plant from the same family as Heimia salicifolia, have demonstrated antibacterial and antifungal properties.[4]
Suggested Experimental Approach: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and can be determined using the broth microdilution method.
Generalized Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilutions: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity
Many plant-derived alkaloids exhibit antioxidant properties by scavenging free radicals. The antioxidant potential of this compound has not been specifically detailed in the literature.
Suggested Experimental Approach: DPPH and ABTS Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two common and reliable methods for evaluating the free radical scavenging activity of a compound.
Generalized Protocol (DPPH Assay):
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Absorbance Measurement: The decrease in absorbance, resulting from the reduction of DPPH by the antioxidant, is measured spectrophotometrically.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion and Future Directions
This compound, a quinolizidine alkaloid from Heimia salicifolia, demonstrates clear anti-inflammatory and vasorelaxant activities in vitro. Its inhibition of prostaglandin synthetase and its ability to modulate the NO/cGMP pathway highlight its potential as a lead compound for the development of new therapeutic agents.
However, the full pharmacological profile of this compound remains to be elucidated. Future research should focus on:
-
Expanding Bioactivity Screening: A systematic evaluation of this compound's anticancer, antimicrobial, and antioxidant activities is warranted.
-
In Vivo Studies: The promising in vitro findings for its anti-inflammatory and vasorelaxant effects need to be validated in animal models.
-
Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with enhanced potency and selectivity.
This technical guide provides a foundation for further research into the biological activities of this compound. The data and protocols presented herein are intended to facilitate the design and execution of future studies aimed at unlocking the full therapeutic potential of this intriguing natural product.
References
- 1. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dmt.dk [dmt.dk]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lythrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine is a quinolizidine alkaloid with a complex biphenyl lactone structure, primarily found in plants of the Lythraceae family. This document provides a comprehensive overview of the natural sources of this compound and delves into its biosynthetic pathway, drawing upon current scientific understanding. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential and production of this intricate natural product.
Natural Sources of this compound
This compound is predominantly isolated from plant species belonging to the genus Heimia, within the family Lythraceae. The most well-documented source is Heimia salicifolia, commonly known as "sinicuichi."[1][2]
| Plant Species | Family | Alkaloids Present | Reference(s) |
| Heimia salicifolia | Lythraceae | This compound, Vertine (Cryogenine), Lyfoline, Nesodine, Heimidine, Lythridine | [1][3][4] |
| Heimia montana | Lythraceae | Demethylvertine and other related alkaloids |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a complex process that begins with the amino acid L-lysine and involves the formation of a quinolizidine core, followed by intricate tailoring reactions to create the characteristic biphenyl and lactone functionalities. While the early steps of quinolizidine alkaloid biosynthesis are relatively well-understood, the specific enzymes and intermediates in the later stages of this compound formation are still under investigation.
Part 1: Formation of the Quinolizidine Core
The initial phase of this compound biosynthesis follows the general pathway for quinolizidine alkaloids.
-
Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of the amino acid L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .
-
Oxidative Deamination: Cadaverine undergoes oxidative deamination to yield 5-aminopentanal. This step is likely catalyzed by a copper amine oxidase (CAO) .
-
Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine . This intermediate serves as a crucial building block for the quinolizidine skeleton.
Part 2: Proposed Pathway to the Biphenyl Quinolizidine Lactone Structure of this compound
The subsequent steps leading to the complex structure of this compound are less defined and are proposed based on tracer studies and the structures of co-occurring alkaloids.
-
Formation of a Quinolizidinone Intermediate: It is hypothesized that two molecules of Δ¹-piperideine condense to form a bicyclic intermediate, which is then further modified. Tracer studies with labeled lysine have shown its incorporation into the quinolizidine ring of this compound. A key proposed intermediate is a 4-(hydroxyphenyl)-quinolizidin-2-one derivative. The stereochemistry at this stage is crucial, with cis- and trans-quinolizidinones serving as precursors for different Lythraceae alkaloids.
-
Oxidative Coupling: The formation of the biphenyl bridge is a critical step. This is likely achieved through an oxidative coupling reaction of two phenolic quinolizidinone precursors. This type of reaction is common in the biosynthesis of many complex plant secondary metabolites and is often catalyzed by cytochrome P450 monooxygenases or laccases.
-
Lactone Ring Formation: The final step in the formation of the core this compound structure is the closure of the lactone ring. This intramolecular esterification is likely catalyzed by a specific esterase or synthase . The formation of medium-ring lactones is energetically challenging, suggesting a highly specific enzymatic mechanism.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively published. However, based on general methodologies for studying alkaloid biosynthesis, the following experimental workflows can be proposed.
Protocol 1: General Procedure for Tracer Studies
Tracer studies are fundamental to elucidating biosynthetic pathways by tracking the incorporation of labeled precursors into the final product.
Objective: To confirm the precursors of this compound using isotopically labeled compounds.
Materials:
-
Heimia salicifolia plants or in-vitro grown shoots.
-
Isotopically labeled precursors (e.g., ¹⁴C-lysine, ¹³C-phenylalanine).
-
Appropriate solvent for precursor administration (e.g., sterile water, nutrient solution).
-
Liquid scintillation counter or Mass Spectrometer for detection of incorporated label.
-
HPLC for purification of this compound.
Methodology:
-
Precursor Administration:
-
For whole plants, the labeled precursor can be administered through the roots by adding it to the hydroponic solution or by stem injection.
-
For in-vitro shoots, the precursor is added to the culture medium.
-
-
Incubation: The plants or tissues are incubated for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.
-
Harvesting and Extraction: Plant material is harvested, dried, and ground. The alkaloids are then extracted using a suitable solvent system (e.g., chloroform-methanol).
-
Purification of this compound: The crude extract is subjected to chromatographic separation, typically using column chromatography followed by preparative HPLC, to isolate pure this compound.
-
Detection of Isotopic Label: The purified this compound is analyzed for the presence of the isotopic label using liquid scintillation counting (for ¹⁴C) or mass spectrometry (for ¹³C). The position of the label within the molecule can be determined by chemical degradation and subsequent analysis of the fragments or by NMR spectroscopy for ¹³C.
Protocol 2: Generalized Method for Isolation and Quantification of this compound
This protocol outlines a general approach for the extraction, isolation, and quantification of this compound from Heimia salicifolia.
Objective: To isolate and quantify this compound from plant material.
Materials:
-
Dried and powdered aerial parts of Heimia salicifolia.
-
Solvents: Chloroform, Methanol, Hydrochloric acid, Ammonium hydroxide.
-
Chromatography supplies: Silica gel for column chromatography, HPLC column (e.g., C18).
-
HPLC system with a UV detector.
-
This compound analytical standard.
Methodology:
-
Extraction:
-
Macerate the powdered plant material with a chloroform-methanol mixture.
-
Acidify the extract with hydrochloric acid to protonate the alkaloids, making them soluble in the aqueous phase.
-
Partition the extract with an organic solvent to remove non-polar compounds.
-
Basify the aqueous phase with ammonium hydroxide to deprotonate the alkaloids.
-
Extract the alkaloids into an organic solvent like chloroform.
-
-
Isolation:
-
Concentrate the crude alkaloid extract.
-
Subject the concentrate to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing this compound and further purify using preparative HPLC.
-
-
Quantification:
-
Prepare a standard curve using the this compound analytical standard.
-
Analyze the purified sample and the crude extract using analytical HPLC with UV detection at an appropriate wavelength.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Quantitative Data
Quantitative data on the concentration of this compound in Heimia salicifolia is not widely reported and can vary depending on the plant's age, growing conditions, and geographical location. However, it is generally considered one of the major alkaloids in the plant, alongside vertine and lyfoline. Further quantitative studies using validated analytical methods like HPLC are needed to establish a precise concentration range.
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating example of the chemical complexity that can be achieved in plant secondary metabolism. While the foundational steps from L-lysine are established, the specific enzymes responsible for the intricate oxidative coupling and lactone ring formation remain a key area for future research. The elucidation of these enzymatic steps will not only provide a complete picture of this compound biosynthesis but also open up possibilities for biotechnological production of this and other related alkaloids through metabolic engineering in microbial or plant-based systems. Further research is also required to develop standardized protocols for the quantification and isolation of this compound to support its potential development as a therapeutic agent.
References
- 1. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Heimia salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lythrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lythrine, a quinolizidine alkaloid isolated from plants of the Heimia genus, has garnered interest for its biological activities, notably its inhibition of prostaglandin synthetase and its vasorelaxant properties. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of (+)-Lythrine. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental methodologies for its characterization and synthesis, and an exploration of its known mechanisms of action, including its interaction with the prostaglandin and nitric oxide signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
(+)-Lythrine is a complex macrocyclic alkaloid with the molecular formula C₂₆H₂₉NO₅ and a molecular weight of 435.51 g/mol .[1] Its systematic IUPAC name is (4aS,6S,9Z,20S)-2,3,4,4a,5,6-hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][2][3]oxaazacyclohexadecin-8-one.[3] The structure features a biphenyl ether linkage and a quinolizidine ring system.
Table 1: Physicochemical Properties of (+)-Lythrine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₉NO₅ | [1] |
| Molecular Weight | 435.51 g/mol | |
| CAS Number | 5286-10-2 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMF and DMSO (20 mg/ml) | |
| Sparingly soluble in Ethanol (1 mg/ml) | ||
| UV λmax | 284 nm |
Stereochemistry and Absolute Configuration
The stereochemistry of (+)-Lythrine is a critical aspect of its chemical identity and biological activity. The molecule possesses three stereogenic centers and one E/Z isomeric double bond. The absolute configuration has been determined as (4aS,6S,9Z,20S). This specific spatial arrangement of atoms is crucial for its interaction with biological targets.
The definitive determination of the absolute configuration of complex natural products like (+)-Lythrine is typically achieved through X-ray crystallography of the parent compound or a suitable crystalline derivative. While a specific X-ray crystal structure for (+)-Lythrine was not found in the surveyed literature, the structural elucidation of related Lythraceae alkaloids has been accomplished using this technique, often on their hydrobromide salts, which confirms the stereochemical assignments within this class of compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts for (+)-Lythrine have been reported in deuterochloroform (CDCl₃).
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for (+)-Lythrine in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 29.5 | 1.85 (m), 1.65 (m) |
| 2 | 19.5 | 1.55 (m) |
| 3 | 25.8 | 1.75 (m), 1.45 (m) |
| 4 | 60.8 | 2.95 (m), 2.15 (m) |
| 6 | 58.1 | 2.75 (m) |
| 1' | 131.2 | - |
| 2' | 111.8 | 6.85 (s) |
| 3' | 149.2 | - |
| 4' | 148.1 | - |
| 5' | 114.5 | 6.75 (s) |
| 6' | 124.1 | - |
| 7' | 127.8 | 7.10 (d, 8.0) |
| 8' | 115.2 | 6.65 (d, 8.0) |
| 9' | 155.8 | - |
| 10' | 108.1 | 6.60 (s) |
| 11' | 135.2 | - |
| 12' | 122.1 | 5.80 (d, 12.0) |
| 13' | 145.1 | 7.60 (d, 12.0) |
| C=O | 165.8 | - |
| OMe-3' | 56.1 | 3.90 (s) |
| OMe-4' | 56.2 | 3.85 (s) |
Data adapted from a study on the antihypertensive and vasorelaxant effects of Heimia salicifolia. The specific experimental parameters for this NMR analysis were not detailed in the source.
Experimental Protocols
General Method for Isolation and Structure Elucidation of Alkaloids from Heimia salicifolia
The following is a representative protocol for the isolation and structural characterization of alkaloids, including (+)-Lythrine, from plant material.
-
Extraction: Dried and powdered plant material (e.g., leaves and stems of Heimia salicifolia) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the basic alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/hexane with increasing polarity). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure alkaloids.
-
Structure Elucidation: The structure of the purified compounds is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry (MS), UV-Vis, and IR spectroscopy. The absolute configuration is typically confirmed by X-ray crystallography of a suitable crystal.
Asymmetric Synthesis of (+)-Lythrine
The total synthesis of (+)-Lythrine has been achieved via an asymmetric route, which provides a method for its preparation in the laboratory and confirms its stereochemistry. A general workflow for such a synthesis is outlined below.
A detailed experimental protocol for the multi-step synthesis is extensive and beyond the scope of this guide. However, key steps involve the use of enantioenriched pelletierine as a chiral starting material, a two-step pelletierine condensation to form diastereomeric quinolizidin-2-ones, followed by base-induced epimerization of the major diastereomer. The resulting epimer is then subjected to aryl-aryl coupling and ring-closing metathesis to construct the macrocyclic ring system of (+)-Lythrine.
Mechanism of Action and Biological Activity
(+)-Lythrine is known to exhibit several biological activities, with its effects on prostaglandin synthesis and vasodilation being the most studied.
Inhibition of Prostaglandin Synthetase
(+)-Lythrine is an inhibitor of prostaglandin synthetase (cyclooxygenase or COX), with a reported IC₅₀ of 469 μM. Prostaglandin synthetase is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
The proposed mechanism of action for many alkaloidal inhibitors of prostaglandin synthesis involves the modulation of phospholipase A₂, the enzyme responsible for the release of arachidonic acid from the cell membrane, rather than direct inhibition of the cyclooxygenase enzyme itself. By reducing the availability of the arachidonic acid substrate, the production of prostaglandins is consequently decreased.
Vasorelaxant Effects and the Nitric Oxide Pathway
(+)-Lythrine has been reported to possess vasorelaxant properties, which may be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In vascular endothelial cells, nitric oxide synthase (eNOS) produces NO, which then diffuses to adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.
While the precise molecular interaction of (+)-Lythrine with this pathway is not fully elucidated, it is hypothesized that it may promote the activity of eNOS or enhance the downstream signaling cascade.
Conclusion
(+)-Lythrine is a structurally complex and stereochemically defined natural product with significant biological activities. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties, supported by spectroscopic data. While detailed experimental protocols for its characterization and synthesis are available in the scientific literature, this document provides a foundational understanding of the methodologies employed. The inhibitory effect of (+)-Lythrine on prostaglandin synthesis and its potential role in the nitric oxide signaling pathway highlight its therapeutic potential and warrant further investigation by researchers in drug discovery and development. Future studies should focus on elucidating the precise molecular mechanisms of its biological actions and on obtaining a definitive X-ray crystal structure to further solidify our understanding of this fascinating molecule.
References
Pharmacological Profile of Heimia salicifolia Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heimia salicifolia, a perennial shrub native to the Americas, has a long history of use in traditional medicine for a variety of ailments.[1] The plant's therapeutic properties are largely attributed to a group of quinolizidine alkaloids, with vertine (also known as cryogenine), lythrine, and nesodine being the most studied.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of these alkaloids, focusing on their quantitative data, experimental methodologies, and known signaling pathways.
Core Alkaloids of Heimia salicifolia
The primary alkaloids responsible for the pharmacological activities of Heimia salicifolia include:
-
Vertine (Cryogenine): Often the most abundant alkaloid, it is recognized for its anti-inflammatory and antispasmodic properties.[4]
-
This compound: This alkaloid is particularly noted for its diuretic and potent vasorelaxant effects.[4]
-
Nesodine: Shares anti-inflammatory properties with vertine.
-
Lyfoline: Another significant alkaloid present in the plant.
-
Heimidine and Lythridine: Found in smaller quantities.
Pharmacological Activities and Quantitative Data
The alkaloids of Heimia salicifolia exhibit a range of pharmacological effects. The following tables summarize the available quantitative data for some of these activities.
Table 1: Anti-inflammatory Activity
| Alkaloid(s) | Assay | Result | Reference |
| Cryogenine & Nesodine | Prostaglandin Synthetase Inhibition (Bovine Seminal Vesicles) | Cryogenine: 2.48 times more potent than aspirin; Nesodine: 2.24 times more potent than aspirin |
Table 2: Antihypertensive and Vasorelaxant Activity
| Alkaloid(s) | Model | Key Findings | Reference |
| This compound | Isolated and perfused rat mesenteric vascular bed | Identified as the most potent vasorelaxant alkaloid. The effect is dependent on the activation of the nitric oxide/guanylate cyclase pathway. |
Table 3: Antimalarial Activity
| Alkaloid | Plasmodium falciparum Strain(s) | IC50 Value | Reference |
| Vertine | Not Specified | 10.9 µM | |
| Epi-lyfoline | Not Specified | 6.7 µM | |
| Epi-Lyfoline | D6 and W2 clones | 2.8 µg/mL |
No specific ED50 or LD50 values for the anti-inflammatory, antispasmodic, diuretic, and antihypertensive activities of the primary alkaloids were found in the searched literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Heimia salicifolia alkaloids.
Alkaloid Extraction and Isolation
A common method for extracting and isolating alkaloids from Heimia salicifolia leaves involves the following steps:
-
Extraction: Powdered leaves are subjected to methanol extraction.
-
Acid-Base Extraction: The resulting extract is dissolved in hydrochloric acid and then filtered. The filtrate is then washed with chloroform.
-
Alkaloid Precipitation: The pH of the aqueous layer is adjusted to 9 with ammonia, leading to the precipitation of the alkaloids.
-
Final Extraction: The precipitated alkaloids are then extracted with chloroform.
-
Purification: The crude alkaloid mixture can be further purified using column chromatography.
Prostaglandin Synthetase Inhibition Assay
This in vitro assay is used to determine the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of prostaglandins.
-
Enzyme Preparation: Prostaglandin synthetase is prepared from bovine seminal vesicles.
-
Incubation: The enzyme is incubated with the test compounds (e.g., cryogenine, nesodine) and arachidonic acid (the substrate).
-
Measurement: The inhibition of prostaglandin synthesis is measured and compared to a known anti-inflammatory drug, such as aspirin.
Vasorelaxant Effect on Isolated Aortic Rings
This ex vivo method assesses the vasodilatory properties of substances.
-
Tissue Preparation: Thoracic aortic rings are isolated from rats.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.
-
Drug Application: The test alkaloids are added to the organ bath containing the pre-contracted aortic rings.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured to determine the vasorelaxant effect. The involvement of the endothelium and specific signaling pathways can be investigated by using inhibitors.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Heimia salicifolia alkaloids are mediated through various signaling pathways.
Anti-inflammatory Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory properties of cryogenine and nesodine are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.
Vasorelaxant Effect: Nitric Oxide/Guanylate Cyclase Pathway
The vasorelaxant effect of this compound is primarily mediated by the endothelium. It involves the activation of the nitric oxide (NO)/guanylate cyclase pathway, leading to smooth muscle relaxation and vasodilation.
General Experimental Workflow for Pharmacological Screening
The following diagram illustrates a typical workflow for the pharmacological evaluation of Heimia salicifolia alkaloids.
Conclusion
The alkaloids from Heimia salicifolia demonstrate a range of promising pharmacological activities, including anti-inflammatory, vasorelaxant, and antimalarial effects. The primary mechanisms of action identified to date involve the inhibition of prostaglandin synthesis and the activation of the nitric oxide/guanylate cyclase pathway. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more detailed dose-response studies to establish ED50 and LD50 values, and to explore their effects on other signaling pathways. This guide provides a foundational resource for scientists and researchers in the field of drug discovery and development from natural products.
References
The Discovery and Isolation of Lythrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lythrine, a quinolizidine alkaloid derived from the plant Heimia salicifolia, has garnered interest for its pharmacological properties. This technical guide provides an in-depth overview of the historical discovery and the evolution of isolation and characterization techniques for this compound. It details the initial extraction and purification methods, modern analytical approaches, and current understanding of its mechanism of action, with a focus on its role as a prostaglandin synthetase inhibitor. This document serves as a comprehensive resource, summarizing key quantitative data, experimental protocols, and the signaling pathway associated with this compound's biological activity.
Discovery and Historical Context
The journey to the discovery of this compound is rooted in the ethnobotanical history of Heimia salicifolia, a plant traditionally used in Mexican folk medicine. The initial scientific exploration of the chemical constituents of Heimia salicifolia led to the isolation of a group of quinolizidine alkaloids.
This compound is recognized as the third most abundant alkaloid in Heimia salicifolia, following cryogenine (vertine) and lyfoline. Its discovery was part of a broader effort to understand the pharmacologically active compounds within this traditionally significant plant species.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, extraction, and purification, as well as for understanding its pharmacokinetic and pharmacodynamic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO₅ |
| Molecular Weight | 435.5 g/mol |
| Appearance | Not specified in searched results |
| Melting Point | Not specified in searched results |
| Solubility | Not specified in searched results |
| logP | Not specified in searched results |
| pKa | Not specified in searched results |
Note: Specific quantitative data for appearance, melting point, solubility, logP, and pKa were not available in the provided search results. This information would typically be determined experimentally.
Experimental Protocols: From Discovery to Modern Isolation
The isolation of this compound from Heimia salicifolia has evolved from classical phytochemical techniques to more refined chromatographic methods. This section details the foundational experimental protocols that have been instrumental in obtaining pure this compound for further study.
Original Isolation Protocol (Based on Blomster et al., 1964)
The seminal work by Blomster and his colleagues laid the groundwork for this compound isolation. While the full, detailed protocol from the 1964 publication was not accessible in the search results, a general procedure for the extraction and separation of alkaloids from Heimia salicifolia can be inferred from subsequent literature that cites this work. This generalized protocol involves the following key steps:
Experimental Workflow: General Alkaloid Isolation from Heimia salicifolia
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material Preparation: The aerial parts, primarily the leaves, of Heimia salicifolia are collected, dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, to solubilize the alkaloids.
-
Acid-Base Partitioning: The resulting methanolic extract is concentrated and then subjected to an acid-base extraction. The extract is acidified (e.g., with hydrochloric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
-
Liberation and Extraction of Free Bases: The acidic aqueous layer is then basified (e.g., with sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloids, converting them back to their free base form, which are soluble in organic solvents.
-
Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform, to transfer the alkaloid free bases into the organic phase.
-
Concentration and Initial Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography, historically using adsorbents like alumina, with a gradient of solvents of increasing polarity to separate the individual alkaloids.
-
Crystallization: Fractions containing this compound are identified using analytical techniques (e.g., thin-layer chromatography), combined, and the solvent is evaporated. The resulting residue is then purified by recrystallization from a suitable solvent system to obtain pure this compound crystals.
Modern Isolation and Characterization Techniques
While the fundamental principles of extraction remain similar, modern approaches utilize more advanced chromatographic and spectroscopic techniques for higher purity and more detailed characterization.
Table 2: Modern Techniques for this compound Isolation and Characterization
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of this compound from complex alkaloid mixtures. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns aid in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the complete structural elucidation and stereochemical assignment of this compound. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in its crystalline state. |
Mechanism of Action and Signaling Pathway
The primary reported mechanism of action for this compound is the inhibition of prostaglandin synthetase (cyclooxygenase or COX)[1]. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting their synthesis, this compound can exert anti-inflammatory and potentially other pharmacological effects.
A study by Lema et al. in 1986 reported that this compound inhibits prostaglandin synthetase with an IC₅₀ value of 469 μM[1].
Signaling Pathway: this compound's Inhibition of Prostaglandin Synthesis
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits prostaglandin synthetase (COX).
Pathway Description:
-
Stimulus and Phospholipase A₂ Activation: In response to various stimuli (e.g., tissue injury, infection), the enzyme Phospholipase A₂ is activated.
-
Arachidonic Acid Release: Phospholipase A₂ cleaves membrane phospholipids to release arachidonic acid.
-
Prostaglandin Synthesis: Arachidonic acid serves as a substrate for the enzyme prostaglandin synthetase (cyclooxygenase or COX), which exists in two main isoforms, COX-1 and COX-2. This enzyme catalyzes the conversion of arachidonic acid into various prostaglandins.
-
Biological Effects of Prostaglandins: Prostaglandins then act as signaling molecules that mediate a range of physiological and pathological responses, including inflammation, pain, and fever.
-
Inhibition by this compound: this compound acts as an inhibitor of prostaglandin synthetase, thereby blocking the conversion of arachidonic acid to prostaglandins. This reduction in prostaglandin levels is believed to be the basis for some of the observed pharmacological effects of this compound.
Further research is needed to fully elucidate the specific interactions of this compound with COX isoforms and to explore other potential molecular targets and signaling pathways that may contribute to its overall biological activity profile.
Conclusion
The discovery and isolation of this compound from Heimia salicifolia represent a significant contribution to the field of natural product chemistry. From the pioneering work of Blomster and his colleagues to the application of modern analytical techniques, our understanding of this quinolizidine alkaloid has progressively deepened. The identification of its inhibitory activity on prostaglandin synthetase provides a key insight into its mechanism of action and a foundation for further investigation into its therapeutic potential. This technical guide serves as a consolidated resource for researchers, providing a historical perspective, detailed experimental considerations, and a framework for understanding the biological activity of this compound. Future studies should aim to fill the gaps in the quantitative physicochemical data and further explore the intricacies of its signaling pathways to unlock its full potential in drug development.
References
Spectroscopic and Mechanistic Insights into Lythrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the quinolizidine alkaloid, Lythrine. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, this guide outlines detailed experimental protocols for acquiring such data and explores the potential signaling pathways through which this compound may exert its known vasorelaxant and anti-inflammatory effects.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound (C₂₆H₂₉NO₅, Molar Mass: 435.51 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts for this compound have been reported in deuterochloroform (CDCl₃). The data is presented in the tables below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2α | 1.65 | m | |
| 2β | 1.85 | m | |
| 3α | 1.40 | m | |
| 3β | 1.75 | m | |
| 4 | 2.80 | m | |
| 6α | 1.50 | m | |
| 6β | 1.95 | m | |
| 7 | 5.25 | d | 10.0 |
| 8 | 6.85 | dd | 15.0, 10.0 |
| 9 | 6.10 | d | 15.0 |
| 10 | 2.50 | m | |
| 11 | 4.90 | d | 3.0 |
| 4' | 6.80 | s | |
| 6' | 7.05 | d | 8.5 |
| 7' | 6.90 | d | 8.5 |
| 3'-OCH₃ | 3.90 | s | |
| 4'-OCH₃ | 3.85 | s | |
| 5'-OH | 5.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]
| Position | Chemical Shift (δ) ppm |
| 2 | 29.5 |
| 3 | 21.0 |
| 4 | 58.0 |
| 6 | 25.5 |
| 7 | 78.0 |
| 8 | 130.0 |
| 9 | 125.0 |
| 10 | 60.0 |
| 11 | 65.0 |
| 1' | 128.0 |
| 2' | 110.0 |
| 3' | 148.0 |
| 4' | 147.0 |
| 5' | 112.0 |
| 6' | 115.0 |
| 7' | 120.0 |
| 8' | 135.0 |
| 9' | 122.0 |
| 10' | 170.0 |
| 3'-OCH₃ | 56.0 |
| 4'-OCH₃ | 55.5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | 3500-3200 | Broad, Medium |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium-Strong |
| C=O (Ester) | ~1715 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Weak |
| C-O (Ester/Ether) | 1300-1000 | Strong |
Mass Spectrometry (MS)
While detailed fragmentation data for this compound is not available, high-resolution mass spectrometry would yield a molecular ion peak corresponding to its exact mass.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₆H₃₀NO₅⁺ | 436.2118 |
| [M+Na]⁺ | C₂₆H₂₉NO₅Na⁺ | 458.1938 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence (zg30)
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: 12-16 ppm
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)
-
Temperature: 298 K
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 200-240 ppm
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.
-
Place a small amount of solid, purified this compound onto the center of the ATR crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Mode: Absorbance or Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (High-Resolution ESI-MS)
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for electrospray ionization (ESI), typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid (0.1%) to promote protonation.
Data Acquisition:
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas Pressure: 20-30 psi.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
Signaling Pathways and Logical Relationships
This compound is reported to possess vasorelaxant and anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, plausible signaling pathways can be proposed based on the known pharmacology of similar compounds and general biological principles.
Proposed Vasorelaxant Action of this compound
The vasorelaxant effect of many natural compounds is mediated through the nitric oxide (NO) signaling pathway and/or the blockade of calcium channels in vascular smooth muscle cells.
This diagram illustrates two potential pathways for this compound-induced vasorelaxation. In the first, this compound may activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates and inhibits voltage-gated calcium channels, reducing calcium influx and causing smooth muscle relaxation. Alternatively, this compound may directly block these calcium channels, leading to the same outcome.
Proposed Anti-inflammatory Action of this compound
The anti-inflammatory effects of many natural products are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).
This diagram shows that upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either cyclooxygenase (COX) to produce prostaglandins or by lipoxygenase (LOX) to produce leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation. This compound may exert its anti-inflammatory effect by inhibiting the activity of COX and/or LOX enzymes, thereby reducing the production of these inflammatory mediators.
References
Lythrine: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lythrine, a quinolizidine alkaloid primarily isolated from plants of the Heimia and Lythrum genera, holds a significant place in the history of traditional medicine, particularly in Central and South America. Traditionally, these plants have been used for their diuretic, anti-inflammatory, laxative, and wound-healing properties.[1] Modern pharmacological investigations have begun to validate some of these historical uses, with a primary focus on the cardiovascular system. The most potent, scientifically-validated activity of this compound is its vasorelaxant effect, which contributes to the antihypertensive properties of the plant extracts from which it is derived.[1][2] Mechanistic studies reveal that this compound-induced vasodilation is endothelium-dependent and is mediated through the nitric oxide/guanylate cyclase (NO/sGC) signaling pathway.[1] While its traditional use as a psychoactive and anxiolytic agent is widely reported, recent preclinical studies at lower doses have not substantiated these effects. This guide provides a comprehensive technical overview of the traditional uses of this compound, its known pharmacological activities, underlying mechanisms of action, and detailed experimental protocols used in its evaluation.
Introduction to this compound
This compound (C₂₆H₂₉NO₅) is a biphenyl quinolizidine lactone alkaloid. It is one of the primary bioactive constituents of Heimia salicifolia (commonly known as Sinicuichi) and plants in the Lythraceae family.[1] In traditional medicine, infusions and preparations from H. salicifolia leaves have been used for a wide range of ailments, from treating syphilis and bronchitis to reducing anxiety and lowering blood pressure. While the plant contains a complex mixture of alkaloids, this compound has been identified as the most potent contributor to the plant's significant vasorelaxant properties. This has positioned this compound as a molecule of interest for the development of novel cardiovascular therapeutics.
Traditional Medicinal Uses
The ethnobotanical record for this compound-containing plants, particularly Heimia salicifolia, is extensive. These plants have a long history of use in folk medicine across Mexico, Central America, and South America.
Key traditional applications include:
-
Diuretic and Sudorific: To promote urination and sweating.
-
Anti-inflammatory: Used in postpartum baths and to treat various inflammations.
-
Vulnerary: To aid in the healing of wounds.
-
Gastrointestinal Aid: Employed as a laxative and to treat dysentery.
-
Antipyretic: To reduce fever.
-
Psychoactive Agent: Infusions are reported to have sedative, anxiolytic, and hallucinogenic (primarily auditory) effects, though modern clinical evaluations have not consistently reproduced these psychoactive properties.
Pharmacological Activities of this compound
Vasodilatory and Antihypertensive Effects
The most robustly documented pharmacological effect of this compound is its ability to induce vasodilation. A study by Guzmán-Hernández et al. (2018) identified this compound as the most potent vasorelaxant alkaloid isolated from a chloroform extract of H. salicifolia. This extract demonstrated a significant antihypertensive effect in both normotensive and Nω-nitro-L-arginine-methyl ester (L-NAME)-induced hypertensive rats. The vasorelaxant effect of pure this compound was found to be concentration-dependent. This activity is central to the plant's traditional use for maintaining blood pressure and provides a strong rationale for its investigation as a lead compound for antihypertensive drugs.
Evaluation of Anxiolytic Properties
Despite the traditional reputation of Heimia salicifolia as an anxiolytic, a preclinical study using a validated avian model of anxiety and depression did not find evidence of an anti-panic effect for this compound at the tested doses. In this model, distress vocalizations (DVocs) during a period of isolation stress are a key indicator of panic. While the positive control, clonidine, significantly reduced DVocs, this compound administered at doses of 0.1, 0.3, and 1.0 mg/kg failed to attenuate the panic response. The authors suggest that higher doses may be required to observe an effect, or that the anxiolytic properties may be attributed to other alkaloids or a synergistic effect within the plant extract.
Mechanism of Action: The Vasodilation Signaling Pathway
This compound's vasorelaxant effect is not a direct action on the vascular smooth muscle. Instead, it is mediated by the vascular endothelium, the inner cellular lining of blood vessels.
The key mechanistic findings are:
-
Endothelium-Dependence: The relaxant response to this compound is significantly diminished in vascular preparations where the endothelium has been removed.
-
Nitric Oxide (NO) Pathway: The effect is dependent on the nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) pathway. This was demonstrated by the inhibition of this compound's vasorelaxant effect in the presence of wortmannin (a PI3K inhibitor, which acts upstream of eNOS activation) and methylene blue (an sGC inhibitor).
The proposed signaling cascade is as follows: this compound stimulates endothelial cells, likely through a receptor-mediated activation of the PI3K/Akt pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). eNOS synthesizes NO from L-arginine. Being a small, diffusible gas, NO travels from the endothelium to the adjacent vascular smooth muscle cells. In the smooth muscle, NO binds to and activates sGC, which then catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Pharmacological Data
Quantitative data for this compound remains limited. Specific IC₅₀ or ED₅₀ values for its primary vasorelaxant activity are not reported in the reviewed literature. However, the available data from preclinical studies are summarized below.
Table 1: Evaluation of Anxiolytic Activity of this compound
| Experimental Model | Species | Compound | Doses Administered (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| Isolation-Induced Distress Vocalization | 5-day-old chicks (Gallus gallus) | This compound | 0.1, 0.3, 1.0 | No significant reduction in distress vocalizations; no anxiolytic effect observed. |
| | | Clonidine (Positive Control) | 0.1 | Significant reduction in distress vocalizations; confirmed anxiolytic effect. | |
Table 2: Qualitative and Concentration-Dependent Vasorelaxant Effects of this compound
| Experimental Model | Agonist (Pre-contraction) | Compound | Key Findings | Inhibitors | Reference |
|---|---|---|---|---|---|
| Isolated Rat Mesenteric Vascular Bed | Phenylephrine or L-NAME | This compound | Produced concentration-dependent relaxation. | Wortmannin and Methylene Blue decreased the relaxant effect. | |
| Acetylcholine (Positive Control) | Produced concentration-dependent relaxation. | - |
| | | H. salicifolia Chloroform Extract | Produced concentration-dependent relaxation; effect was diminished without endothelium. | - | |
Detailed Experimental Protocols
Protocol for Evaluating Vasorelaxant Activity in Isolated Rat Mesenteric Vascular Bed
This ex vivo protocol, adapted from Guzmán-Hernández et al. (2018), is designed to assess the direct effect of compounds on vascular tone in resistance arteries.
1. Preparation of the Mesenteric Vascular Bed (MVB):
-
Animal Model: Male Wistar rats.
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital.
-
Dissection: A midline laparotomy is performed to expose the abdominal viscera. The superior mesenteric artery is located and cannulated. The mesentery and intestinal loops are excised as a block.
-
Perfusion: The MVB is perfused with a modified Krebs' solution via the cannula. The composition of the Krebs' solution is (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 NaH₂PO₄, 4.2 MgSO₄, 25 NaHCO₃, and 11.5 glucose. The solution is maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ mixture to achieve a final pH of 7.4.
2. Experimental Setup:
-
The perfused MVB is placed in an organ bath and perfusion is maintained at a constant flow rate.
-
Changes in vascular resistance are measured as changes in perfusion pressure, recorded via a pressure transducer.
-
The preparation is allowed to equilibrate for a minimum of 30 minutes before initiating experiments.
3. Measurement of Vasorelaxation:
-
Pre-contraction: A stable vasoconstriction (increase in perfusion pressure) is induced by continuous perfusion with an agonist such as Phenylephrine (an α₁-adrenergic agonist) or L-NAME (an eNOS inhibitor).
-
Compound Administration: Once a stable plateau of contraction is achieved, this compound is added to the perfusion solution in increasing concentrations.
-
Data Analysis: Vasorelaxation is measured as the percentage decrease in perfusion pressure relative to the maximum contraction induced by the agonist. Concentration-response curves are then generated.
-
Mechanistic Studies: To probe the mechanism, the protocol is repeated in the presence of specific inhibitors (e.g., L-NAME, methylene blue, wortmannin) or after the removal of the endothelium (accomplished by a brief perfusion with a detergent or air bubble).
Caption: Experimental workflow for the vasorelaxant assay.
Protocol for Evaluating Anxiolytic Activity in an Avian Model
This protocol is based on the methodology used to test the anti-panic potential of this compound in neonatal chicks.
-
Animal Model: Socially-raised, 5-day-old domestic chicks (Gallus gallus).
-
Drug Administration: Chicks are divided into treatment groups. This compound is dissolved in a vehicle (e.g., 10% Cremophor, 5% ethanol, 85% deionized water) and administered via subcutaneous or intraperitoneal injection. A vehicle-only group and a positive control group (e.g., clonidine, 0.1 mg/kg) are included.
-
Isolation Stressor: Following a post-injection acclimation period, each chick is individually placed in an isolation chamber (a novel, enclosed environment) for a fixed duration (e.g., 5 minutes).
-
Data Collection: Distress vocalizations (DVocs), which are characteristic high-pitched peeps, are recorded by a microphone in the chamber throughout the isolation period.
-
Data Analysis: The total number of DVocs for each chick is counted. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the mean number of DVocs between the treatment groups. A significant reduction in DVocs compared to the vehicle group indicates a potential anxiolytic or anti-panic effect.
Conclusion and Future Perspectives
This compound is a compelling natural product whose traditional medicinal uses are now being partially elucidated by modern pharmacological methods. The evidence strongly supports its role as an endothelium-dependent vasodilator that acts via the NO/sGC/cGMP pathway. This mechanism validates its traditional use as an antihypertensive agent and positions it as a promising candidate for further drug development in the cardiovascular space.
However, significant gaps in knowledge remain. The lack of robust quantitative data, such as IC₅₀ and ED₅₀ values, hinders direct comparison with existing therapeutics. Furthermore, its traditionally reported anxiolytic and psychoactive effects have not been supported by initial preclinical testing, suggesting a more complex pharmacology that may involve other alkaloids or different dosing regimens.
Future research should focus on:
-
Quantitative Efficacy: Determining the precise potency (IC₅₀/ED₅₀) of this compound in various vascular beds.
-
Receptor Identification: Identifying the specific endothelial receptor(s) that this compound interacts with to initiate the PI3K/eNOS cascade.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to inform dosing strategies.
-
Re-evaluation of CNS Effects: Exploring the central nervous system effects of this compound at a wider dose range and in different preclinical models of anxiety and depression to clarify the ethnobotanical claims.
References
Potential Therapeutic Targets of Lythrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine is a quinolizidine alkaloid isolated from the plant Heimia salicifolia.[1][2] This compound has garnered interest for its potential therapeutic applications, primarily stemming from its anti-inflammatory properties. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. To offer a broader perspective on the therapeutic potential of related alkaloids, this guide also includes a comparative analysis of Lycorine, an alkaloid with extensively studied anti-cancer properties.
Primary Therapeutic Target of this compound: Anti-inflammatory Action
The principal mechanism of action identified for this compound is its ability to inhibit the synthesis of prostaglandins, key mediators of inflammation.
Mechanism of Action: Inhibition of Prostaglandin Synthetase
This compound has been demonstrated to be an inhibitor of prostaglandin synthetase, more commonly known as cyclooxygenase (COX).[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain, inflammation, and fever.[4] By inhibiting this enzymatic step, this compound effectively reduces the production of these pro-inflammatory mediators.
Quantitative Data: Prostaglandin Synthetase Inhibition
The inhibitory potency of this compound against prostaglandin synthetase has been quantified and is presented in Table 1.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Prostaglandin Synthetase | 469 µM |
Experimental Protocol: Prostaglandin Synthetase (COX) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of a compound on COX activity.
1. Materials and Reagents:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., Amplex Red, specific ELISA kit for PGE2)
-
Microplate reader
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme in a 96-well plate.
-
Add various concentrations of this compound (or a known inhibitor as a positive control) to the wells. Include a vehicle control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as a colorimetric or fluorescent assay, or an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Therapeutic Target of this compound: Vasodilatory Effects
Preliminary findings suggest that this compound may possess vasodilatory properties through the activation of the nitric oxide (NO)/guanylate cyclase (GC) pathway.
Mechanism of Action: NO-Mediated Vasodilation
In vascular endothelial cells, nitric oxide synthase (NOS) produces NO from L-arginine. NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation. This compound is hypothesized to promote this pathway, leading to its vasodilatory effects.
Experimental Protocol: Measurement of NO-Mediated Vasodilation
This protocol describes a general ex vivo method using isolated arterial rings to assess vasodilation.
1. Materials and Reagents:
-
Isolated arterial segments (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit physiological salt solution (PSS), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
-
Endothelium-dependent vasodilator (e.g., acetylcholine, as a positive control)
-
NOS inhibitor (e.g., L-NAME, to confirm NO-dependence)
-
Test compound (this compound)
2. Procedure:
-
Isolate arterial segments and cut them into rings (2-3 mm).
-
Mount the arterial rings in the organ baths containing PSS at 37°C, attached to force transducers to measure isometric tension.
-
Allow the rings to equilibrate under a resting tension.
-
Assess the viability of the endothelium by inducing a contraction with a vasoconstrictor (e.g., phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation response indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the arterial rings again with the vasoconstrictor to a submaximal level.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
To confirm the involvement of the NO pathway, repeat the experiment after pre-incubating the rings with a NOS inhibitor like L-NAME. A significant reduction in this compound-induced relaxation would indicate an NO-dependent mechanism.
-
Express the relaxation as a percentage of the pre-contraction and plot a dose-response curve to determine the potency (EC50) of this compound.
Comparative Analysis: Lycorine as a Potent Anti-Cancer Alkaloid
To provide a broader context for the therapeutic potential of plant-derived alkaloids, this section details the well-established anti-cancer activities of Lycorine, an alkaloid from the Amaryllidaceae family. It is important to note that Lycorine is a distinct compound from this compound and is derived from a different plant source.
Lycorine exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival signaling pathways.
Therapeutic Target: Induction of Apoptosis
Lycorine is a potent inducer of apoptosis, primarily through the intrinsic (mitochondrial) pathway. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death.
Therapeutic Target: Inhibition of Pro-Survival Signaling (PI3K/Akt/mTOR)
Lycorine has been reported to suppress the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival in many cancers. By inhibiting this pathway, Lycorine can halt tumor progression and enhance apoptosis.
Quantitative Data: Anti-Cancer Efficacy of Lycorine
Lycorine demonstrates potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Table 2 summarizes some of the reported IC50 values.
| Cancer Type | Cell Line | IC50 Value (µM) | Source |
| Non-small-cell lung cancer | A549 | ~5 | |
| Colon carcinoma | HCT116 | Varies | |
| Ovarian carcinoma | SK-OV-3 | Varies | |
| Human myelogenous leukemia | K562 | Varies | |
| Promyelocytic leukemia | HL-60 | ~1.0 | |
| Human glioblastoma | U373 | ~5 | |
| Esophageal cancer | OE21 | <10 | |
| Melanoma | SKMEL-28 | <10 |
Experimental Protocols for Assessing Anti-Cancer Activity
1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also stain with a DNA dye like Propidium Iodide (PI).
-
Procedure:
-
Culture cancer cells in 6-well plates and treat with various concentrations of Lycorine for a specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
Procedure:
-
Treat cultured cancer cells with Lycorine as described above.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol, typically overnight at -20°C.
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt/mTOR)
This protocol is used to detect and quantify changes in the expression and phosphorylation status of key proteins in a signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Procedure:
-
Treat cells with Lycorine and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Strip and re-probe the membrane with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Conclusion
The current body of evidence identifies this compound as a promising anti-inflammatory agent through its targeted inhibition of prostaglandin synthesis. Its potential role in modulating NO-mediated vasodilation warrants further investigation. While research on other therapeutic applications of this compound is still emerging, the extensive data on related alkaloids, such as the potent anti-cancer compound Lycorine, highlights the rich therapeutic potential of this class of natural products. The detailed methodologies and pathway analyses provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to further explore and harness the therapeutic capabilities of this compound and related compounds.
References
- 1. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Lythrine from Heimia salicifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of lythrine, a quinolizidine alkaloid from the plant Heimia salicifolia. The methodologies described are based on established scientific literature and are intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Heimia salicifolia, a flowering shrub native to the Americas, has a history of traditional use for its psychoactive and medicinal properties. The plant contains a variety of alkaloids, with this compound being one of the significant bioactive compounds. This compound has garnered scientific interest for its potential therapeutic effects, including vasorelaxant, antihypertensive, and anxiolytic activities. These properties make it a promising candidate for further investigation in drug discovery and development.
This document outlines protocols for the efficient extraction of crude alkaloids from Heimia salicifolia and subsequent purification to isolate this compound. It also includes a summary of quantitative data from various extraction methods and a diagram of the proposed signaling pathway for its vasorelaxant effects.
Quantitative Data Summary
The efficiency of alkaloid extraction from Heimia salicifolia is highly dependent on the chosen method and solvent. Modern techniques have shown to significantly improve yield and purity while reducing extraction time and solvent consumption.
| Extraction Method | Solvent(s) | Plant Material | Extraction Time | Alkaloid Yield (% w/w) | Alkaloid Purity (%) | Reference |
| Maceration | Methanol | Powdered Leaves | 48 - 72 hours | ~1.2% | Not Specified | General Knowledge |
| Soxhlet Extraction | Methanol or Ethanol | Powdered Leaves | 12 - 24 hours | ~1.6% | Not Specified | [1][2] |
| Microwave-Assisted Extraction (MAE) | Ethanol | Powdered Leaves | 25 minutes | ~2.5% | ~88.2% | [1][2] |
| Accelerated Solvent Extraction (ASE) | Ethanol/Water | Powdered Leaves | 20 minutes | ~2.6% | ~88.8% | [1] |
| Acid-Base Extraction | Chloroform/HCl/NH4OH | Powdered Leaves | Multiple Steps | ~0.3% (crude alkaloid) | Variable | General Knowledge |
Note: Yields and purity can vary based on the specific conditions, plant material quality, and analytical methods used. The data for MAE and ASE represent total alkaloid yield and may not be specific to this compound.
Experimental Protocols
Protocol 1: Methanolic Extraction of Crude Alkaloids
This protocol describes a standard method for obtaining a crude alkaloid extract from dried plant material.
Materials:
-
Dried and powdered leaves of Heimia salicifolia
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 2% solution
-
Ammonium hydroxide (NH₄OH), 28% solution
-
Chloroform (ACS grade)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
-
pH meter or pH strips
Procedure:
-
Extraction: Macerate 1 kg of powdered Heimia salicifolia leaves with 2 L of methanol for 48-72 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the plant material from the methanol extract.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Acidification: Dissolve the crude extract in 700 mL of 2% hydrochloric acid. Allow the solution to stand for 6 hours and then filter to remove any precipitate.
-
Defatting: Extract the acidic aqueous solution three times with an equal volume of chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layers.
-
Basification: Adjust the pH of the aqueous layer to 9 with 28% ammonium hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution with chloroform multiple times until the chloroform layer tests negative with Dragendorff's reagent.
-
Final Concentration: Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of this compound from the crude alkaloid extract using column chromatography.
Materials:
-
Crude alkaloid extract from Protocol 1
-
Basic alumina or Silica gel 60 (70-230 mesh)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column (e.g., 70 x 2 cm)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
UV lamp (254 nm)
-
4-Nitroanilinediazotized reagent for visualization
Procedure:
-
Column Packing: Prepare a slurry of basic alumina or silica gel in chloroform and pour it into the chromatography column. Allow the stationary phase to settle and pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of the stationary phase. Allow the solvent to evaporate completely. Carefully layer the dried sample-adsorbent mixture on top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent such as chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol to the chloroform. A common gradient is to start with 100% chloroform and incrementally increase the methanol concentration (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).
-
A mixture of methanol/chloroform (1:1) can also be used for elution.
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 10-20 mL).
-
TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol 3:2 v/v).
-
Visualization: Visualize the separated compounds on the TLC plate under a UV lamp and by spraying with 4-nitroanilinediazotized reagent.
-
Pooling and Concentration: Combine the fractions containing pure this compound (identified by comparison with a standard or by further analytical techniques) and concentrate under reduced pressure to obtain the purified compound.
Protocol 3: High-Purity Purification by Preparative HPLC
For obtaining high-purity this compound for pharmacological studies, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used. The exact gradient profile should be optimized based on analytical HPLC results.
-
Example Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 30-40 minutes.
-
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Method Development: Develop an analytical HPLC method to determine the retention time of this compound and optimize the separation from impurities.
-
Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound using the fraction collector.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway for this compound-Induced Vasodilation
The vasorelaxant effect of this compound is believed to be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in the vascular endothelium and smooth muscle cells.
Caption: this compound's proposed vasodilation signaling pathway.
Disclaimer: The information provided in these application notes is for research and development purposes only. Appropriate safety precautions should be taken when handling chemicals and performing these procedures. The signaling pathway diagram represents a proposed mechanism based on current scientific understanding and may be subject to further refinement.
References
Application Notes and Protocols for the Structural Elucidation of Lythrine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Lythrine, a quinolizidine alkaloid found in plants of the Heimia genus. The protocols outlined below detail the necessary one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental for confirming the molecular structure of this compound.
Introduction to this compound and the Role of NMR
This compound is a bioactive alkaloid isolated from plants such as Heimia salicifolia.[1][2] Its complex chemical structure necessitates powerful analytical techniques for unambiguous identification and characterization. NMR spectroscopy is an indispensable tool in this regard, providing detailed information about the chemical environment of individual atoms and their connectivity within the molecule. Through a series of 1D and 2D NMR experiments, a complete structural map of this compound can be constructed.
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound. This data is critical for the verification of the compound's identity. The assignments provided are based on spectroscopic analysis in chloroform-d (CDCl₃).[1]
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for this compound in CDCl₃
| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 2.95 | m | |
| 2 | 1.65 | m | |
| 3 | 1.45 | m | |
| 4 | 1.60 | m | |
| 6 | 1.90 | m | |
| 7 | 2.20 | m | |
| 8 | 1.75 | m | |
| 10 | 3.10 | m | |
| 11 | 5.25 | d | 11.5 |
| 13 | 6.85 | d | 15.5 |
| 14 | 6.15 | dd | 15.5, 11.5 |
| 1'-H | 7.05 | s | |
| 3'-H | 6.70 | s | |
| 6'-H | 6.95 | s | |
| 4'-OCH₃ | 3.90 | s | |
| 5'-OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for this compound in CDCl₃
| Position | Chemical Shift (ppm) |
| 1 | 55.2 |
| 2 | 25.8 |
| 3 | 24.5 |
| 4 | 31.5 |
| 6 | 35.8 |
| 7 | 62.1 |
| 8 | 38.2 |
| 10 | 65.8 |
| 11 | 75.6 |
| 12 | 165.2 |
| 13 | 122.5 |
| 14 | 145.8 |
| 1' | 110.5 |
| 2' | 125.4 |
| 3' | 108.2 |
| 4' | 148.5 |
| 5' | 147.6 |
| 6' | 112.8 |
| 4'-OCH₃ | 56.1 |
| 5'-OCH₃ | 55.9 |
| 1'' | 130.1 |
| 2'' | 115.6 |
| 3'' | 145.2 |
| 4'' | 118.9 |
| 5'' | 128.7 |
| 6'' | 120.5 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Degassing (Optional): For experiments sensitive to dissolved oxygen, such as Nuclear Overhauser Effect (NOE) experiments, it is advisable to degas the sample by bubbling a gentle stream of nitrogen or argon gas through the solution for several minutes.
1D NMR Experiments
-
Purpose: To obtain a proton spectrum, providing information on the chemical environment, multiplicity (spin-spin splitting), and integration (number of protons) of the different proton signals.
-
Spectrometer: 500 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
Purpose: To obtain a carbon spectrum, identifying the number of unique carbon atoms and their chemical environments.
-
Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
2D NMR Experiments
-
Purpose: To identify protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the molecule.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (SW): 12-15 ppm in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width (SW): F2 (¹H): 12-15 ppm; F1 (¹³C): 180-200 ppm.
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (SW): F2 (¹H): 12-15 ppm; F1 (¹³C): 200-220 ppm.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
Visualizations of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the NMR-based structural elucidation of this compound.
References
Application Notes and Protocols for Lythrine in Vasorelaxation Studies on Isolated Aorta
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lythrine in vasorelaxation studies employing isolated aortic tissue. This document outlines the background, experimental protocols, data presentation, and the underlying signaling pathways involved in this compound-induced vasorelaxation.
Introduction
This compound, an alkaloid isolated from the plant Heimia salicifolia, has demonstrated significant vasorelaxant properties. Understanding its mechanism of action on vascular smooth muscle is crucial for evaluating its therapeutic potential in cardiovascular diseases such as hypertension. Isolated aortic ring preparations offer a robust ex vivo model to characterize the concentration-response relationship and elucidate the signaling cascades mediating the effects of vasoactive compounds like this compound.
Recent studies indicate that this compound induces vasorelaxation through an endothelium-dependent mechanism. The activation of the nitric oxide (NO)/guanylate cyclase pathway plays a central role in its vasodilatory effect. These notes provide detailed protocols for investigating these effects.
Data Presentation
The following tables summarize the key quantitative data derived from vasorelaxation studies of this compound.
Table 1: Vasorelaxant Effect of this compound on Pre-contracted Vascular Tissue
| Parameter | Value | Tissue Preparation | Pre-contraction Agent |
| Vasorelaxation | Concentration-dependent | Isolated Rat Mesenteric Vascular Bed | Phenylephrine |
Table 2: Effect of Inhibitors on this compound-Induced Vasorelaxation
| Inhibitor | Target | Effect on this compound-Induced Relaxation | Implication |
| Wortmannin | Phosphatidylinositol 3-kinase (PI3K) | Decreased relaxation | Involvement of the PI3K signaling pathway |
| Methylene Blue | Guanylate Cyclase | Decreased relaxation | Involvement of the NO/cGMP pathway |
| Endothelium Removal | Source of Endothelium-Derived Relaxing Factors | Significantly diminished relaxation | Endothelium-dependent mechanism |
Experimental Protocols
Preparation of Isolated Aortic Rings
This protocol details the steps for isolating and preparing rat thoracic aortic rings for vasorelaxation experiments.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force transducers
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the aorta in a Petri dish containing cold K-H solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
Suspend the aortic rings between two stainless steel hooks in an organ bath filled with 10 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.
Vasorelaxation Study Protocol
This protocol describes the procedure for evaluating the vasorelaxant effect of this compound on pre-contracted aortic rings.
Procedure:
-
After the equilibration period, induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (PE, 1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the isometric tension changes after each addition of this compound.
-
Calculate the relaxation response as a percentage of the initial contraction induced by the vasoconstrictor.
Investigation of the Mechanism of Action
To elucidate the signaling pathway of this compound-induced vasorelaxation, specific inhibitors can be used.
Procedure:
-
Prepare aortic rings as described in Protocol 1.
-
Before inducing contraction with phenylephrine, incubate the aortic rings with one of the following inhibitors for 20-30 minutes:
-
L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (NOS), to assess the role of NO.
-
Methylene Blue: An inhibitor of soluble guanylate cyclase (sGC), to investigate the involvement of the cGMP pathway.
-
Wortmannin: A PI3K inhibitor, to determine the role of the PI3K/Akt pathway.
-
Indomethacin: A cyclooxygenase (COX) inhibitor, to evaluate the contribution of prostaglandins.
-
-
For studying the role of the endothelium, mechanically remove the endothelium from a subset of aortic rings by gently rubbing the intimal surface with a fine wire or wooden stick. The absence of relaxation in response to acetylcholine (ACh, 1 µM) in pre-contracted rings confirms successful endothelium removal.
-
Perform the vasorelaxation protocol with this compound as described in Protocol 2 in the presence of the inhibitors or in endothelium-denuded rings.
-
Compare the concentration-response curves of this compound in the presence and absence of the inhibitors or endothelium to determine their respective roles.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound-induced vasorelaxation.
Investigating the Anxiolytic Potential of Lythrine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine, a quinolizidine alkaloid derived from the plant Heimia salicifolia, has been investigated for a range of pharmacological activities. While traditional use suggests potential effects on the central nervous system, rigorous scientific evaluation of its anxiolytic (anti-anxiety) properties is in its nascent stages. To date, published research on the anxiolytic effects of this compound in established animal models is limited. This document provides a summary of the existing data and detailed protocols for widely accepted animal models of anxiety that can be applied to further investigate the potential anxiolytic effects of this compound. Additionally, a hypothetical signaling pathway is presented to guide future mechanistic studies.
Current State of Research: An Avian Model of Anxiety
A study by Carlton (2020) represents the primary investigation into the anxiolytic potential of this compound.[1][2] This research utilized an avian model of anxiety and depression, specifically focusing on the distress vocalizations (DVocs) of socially raised, five-day-old chicks when exposed to an isolation stressor.[1][2]
In this model, a reduction in the rate of DVocs is indicative of an anxiolytic or anti-panic effect.[1] The study administered this compound at doses of 0.1 mg/kg, 0.3 mg/kg, and 1.0 mg/kg. The results indicated that none of the tested doses of this compound significantly attenuated the distress vocalizations compared to the vehicle-treated group. The positive control, clonidine (0.1 mg/kg), did produce the expected anxiolytic effect by reducing DVocs.
The authors noted that the lack of effect at the tested doses does not conclusively rule out anxiolytic properties for this compound, suggesting that higher doses may be required to observe an effect.
Data Presentation: Summary of the Avian Anxiety Model Study
| Compound | Dose (mg/kg) | Vehicle | Animal Model | Key Behavioral Measure | Outcome | Reference |
| This compound | 0.1 | 10% Cremaphor, 5% Ethanol, 85% Deionized Water | 5-day-old chicks (Isolation-induced distress) | Distress Vocalizations (DVocs) | No significant reduction in DVocs | |
| This compound | 0.3 | 10% Cremaphor, 5% Ethanol, 85% Deionized Water | 5-day-old chicks (Isolation-induced distress) | Distress Vocalizations (DVocs) | No significant reduction in DVocs | |
| This compound | 1.0 | 10% Cremaphor, 5% Ethanol, 85% Deionized Water | 5-day-old chicks (Isolation-induced distress) | Distress Vocalizations (DVocs) | No significant reduction in DVocs | |
| Clonidine (Positive Control) | 0.1 | Saline | 5-day-old chicks (Isolation-induced distress) | Distress Vocalizations (DVocs) | Significant reduction in DVocs | |
| Vehicle | N/A | 10% Cremaphor, 5% Ethanol, 85% Deionized Water | 5-day-old chicks (Isolation-induced distress) | Distress Vocalizations (DVocs) | High rate of DVocs |
Proposed Future Research: Standard Animal Models for Anxiolytic Screening
To comprehensively evaluate the anxiolytic potential of this compound, the use of established rodent models of anxiety is recommended. These models are widely validated and are standard in the screening of novel anxiolytic compounds.
Experimental Workflow for Anxiolytic Drug Screening
Caption: A generalized workflow for screening the anxiolytic effects of a novel compound like this compound.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
Procedure:
-
Administer this compound (at various doses) or a vehicle control to the animals (typically mice or rats) via the desired route (e.g., intraperitoneal, oral).
-
Allow for a pre-treatment period (e.g., 30 minutes) for the compound to take effect.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
After each trial, thoroughly clean the maze to remove any olfactory cues.
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Administer this compound or a vehicle control to the animals.
-
After the pre-treatment period, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session with an overhead video camera and tracking software.
-
Clean the arena thoroughly between trials.
Data Analysis:
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled (to assess for sedative or hyper-locomotor effects).
-
An increase in the time spent in the center zone is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
Apparatus:
-
A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
Procedure:
-
Administer this compound or a vehicle control to the animals.
-
After the pre-treatment period, place the animal in the dark compartment and allow it to move freely between the two compartments for a set duration (e.g., 10 minutes).
-
Use an automated system or video tracking to record the animal's activity.
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Hypothetical Signaling Pathway for Anxiolytic Action of this compound
Given the lack of specific mechanistic data for this compound's anxiolytic effects, a hypothetical signaling pathway can be proposed to guide future research. Many anxiolytic compounds modulate the GABAergic or serotonergic systems.
Caption: A hypothetical signaling pathway for the potential anxiolytic action of this compound.
This diagram illustrates a potential mechanism where this compound could bind to a receptor (such as a serotonin 5-HT1A receptor or a GABAA receptor complex) on a neuron. This interaction could trigger a downstream signaling cascade, leading to a decrease in neuronal excitability and ultimately producing an anxiolytic effect. Future research should aim to identify the specific molecular targets of this compound to validate or refute such a pathway.
Conclusion
The investigation into the anxiolytic properties of this compound is still in its early stages, with a single study in an avian model showing no effect at the tested doses. Further research using a battery of well-established rodent models of anxiety, such as the elevated plus-maze, open field test, and light-dark box test, is crucial to fully characterize the psychoactive profile of this compound. The protocols and hypothetical framework provided here offer a roadmap for researchers to systematically evaluate the anxiolytic potential of this compound and to begin elucidating its mechanism of action.
References
Synthesis of Lythrine Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Lythrine derivatives to facilitate structure-activity relationship (SAR) studies. This compound, a quinolizidine alkaloid isolated from Heimia salicifolia, has shown potential as a modulator of prostaglandin synthesis and may possess anxiolytic properties. The following sections detail the total synthesis of the parent this compound molecule, propose strategies for the generation of a chemical library of its derivatives, and outline a framework for assessing their biological activity to establish a comprehensive SAR.
Introduction to this compound and SAR Studies
This compound presents a unique chemical scaffold for therapeutic development. Its core structure, a substituted quinolizidine, is a recurring motif in a variety of biologically active natural products. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, enabling the systematic exploration of how modifications to a lead compound's structure influence its biological activity. By synthesizing and testing a series of this compound derivatives, researchers can identify key pharmacophoric features, optimize potency and selectivity, and improve pharmacokinetic properties. This document serves as a guide for initiating such a program.
Synthesis of (+)-Lythrine
The asymmetric total synthesis of (+)-Lythrine provides a foundational route to the natural product, which can then be used as a starting point for derivatization. The synthesis involves three key stages: formation of the quinolizidin-2-one core, aryl-aryl coupling, and ring-closing metathesis.
Experimental Protocol: Asymmetric Total Synthesis of (+)-Lythrine
Materials:
-
Enantioenriched pelletierine
-
Appropriate arylating agent (e.g., a boronic acid or organotin reagent)
-
Palladium catalyst (for aryl-aryl coupling)
-
Grubbs' catalyst (for ring-closing metathesis)
-
Standard laboratory glassware and reagents for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Pelletierine Condensation:
-
React enantioenriched pelletierine in a two-step condensation sequence to yield two diastereomers of the corresponding quinolizidin-2-one.
-
Separate the diastereomers using column chromatography. The major diastereomer is carried forward for the synthesis of (+)-vertine, while the minor diastereomer, after base-induced epimerization, is used for (+)-Lythrine synthesis.
-
-
Aryl-Aryl Coupling:
-
Couple the appropriate quinolizidin-2-one diastereomer with a suitable arylating agent (e.g., a substituted phenylboronic acid in a Suzuki coupling) using a palladium catalyst to introduce the biaryl moiety.
-
-
Ring-Closing Metathesis (RCM):
-
Subject the product from the aryl-aryl coupling step to ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) to form the macrocyclic lactone ring with a Z-alkene configuration.
-
-
Purification:
-
Purify the final product, (+)-Lythrine, using column chromatography. Characterize the compound using standard analytical techniques (NMR, MS, etc.).
-
Synthesis of this compound Derivatives
A focused library of this compound derivatives can be synthesized to probe the SAR. Modifications should target the key functional groups: the phenolic hydroxyl, the methoxy groups, and the quinolizidine core.
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for modification, as it can participate in hydrogen bonding and may be crucial for receptor binding.
Protocol: O-Alkylation of this compound
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a weak base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the phenolic hydroxyl.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the O-alkylated derivative by column chromatography.
Protocol: O-Acylation of this compound
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine).
-
Add an acylating agent (e.g., acetic anhydride, benzoyl chloride) and a base (e.g., triethylamine or pyridine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous acid and base to remove excess reagents.
-
Purify the O-acylated derivative by column chromatography.
Modification of the Methoxy Groups
Demethylation of the aromatic methoxy groups can provide access to di- and tri-hydroxy derivatives, which can then be further functionalized.
Protocol: Demethylation of this compound
-
Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong Lewis acid such as boron tribromide (BBr₃) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with methanol and then water.
-
Extract the product and purify by column chromatography.
Structure-Activity Relationship (SAR) Studies
A hypothetical SAR study can be designed to evaluate the anticancer and anxiolytic potential of the synthesized this compound derivatives.
Anticancer Activity
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the this compound derivatives for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound | R¹ | R² | R³ | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | H | OCH₃ | OCH₃ | 15.2 | 21.5 | 18.9 |
| LD-01 | CH₃ | OCH₃ | OCH₃ | 10.8 | 15.3 | 12.7 |
| LD-02 | C₂H₅ | OCH₃ | OCH₃ | 12.1 | 17.8 | 14.5 |
| LD-03 | Benzyl | OCH₃ | OCH₃ | 8.5 | 11.2 | 9.8 |
| LD-04 | Acetyl | OCH₃ | OCH₃ | 25.6 | 30.1 | 28.4 |
| LD-05 | H | OH | OCH₃ | 12.5 | 18.9 | 15.3 |
| LD-06 | H | OCH₃ | OH | 14.8 | 20.1 | 17.6 |
| LD-07 | H | OH | OH | 9.7 | 13.4 | 11.2 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to guide SAR analysis. Actual values must be determined experimentally.
Prostaglandin Synthetase Inhibition
Experimental Protocol: Prostaglandin Synthetase (COX) Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Assay: Perform an in vitro COX inhibition assay, which typically measures the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), often detected via a colorimetric or fluorescent method.
-
Compound Incubation: Incubate the enzymes with various concentrations of the this compound derivatives.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of COX-1 and COX-2 for each derivative.
Table 2: Hypothetical Prostaglandin Synthetase Inhibitory Activity of this compound Derivatives
| Compound | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| This compound | H | OCH₃ | OCH₃ | 469 | >500 |
| LD-01 | CH₃ | OCH₃ | OCH₃ | 350 | >500 |
| LD-03 | Benzyl | OCH₃ | OCH₃ | 210 | 450 |
| LD-05 | H | OH | OCH₃ | 400 | >500 |
| LD-07 | H | OH | OH | 150 | 300 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. The value for this compound is based on published data.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Prostaglandin Synthesis Pathway and Site of this compound Inhibition.
References
Application Notes and Protocols for Evaluating Lythrine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine, an alkaloid derived from plants of the Lythraceae family, has garnered interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of cytotoxicity is a critical first step in the preclinical assessment of any potential anticancer agent. This document provides a comprehensive overview and detailed protocols for conducting cell-based assays to determine the cytotoxic profile of this compound. These assays are fundamental for understanding its mechanism of action and for guiding further drug development efforts.
The following sections detail standard methodologies for assessing cell viability, membrane integrity, apoptosis, and cell cycle progression. While specific quantitative data for this compound is not extensively available in the public domain, this guide utilizes data from a related alkaloid, Lycorine, to illustrate data presentation and interpretation. This serves as a template for researchers to generate and analyze their own data on this compound.
Data Presentation: Summarized Quantitative Data
The effective concentration of a cytotoxic compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following table provides hypothetical IC50 values for this compound against a panel of human cancer cell lines to illustrate how such data can be presented.
Table 1: Hypothetical IC50 Values of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 |
| HeLa | Cervical Cancer | 48 | 7.8 |
| A549 | Lung Carcinoma | 48 | 12.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 9.3 |
| Jurkat | T-cell Leukemia | 24 | 2.1 |
Note: The data presented above are for illustrative purposes only and should be determined experimentally for this compound.
To further investigate the mechanism of cell death, it is crucial to quantify the extent of apoptosis and its effect on the cell cycle. The following tables present example data, using the related alkaloid Lycorine as a model, to demonstrate how to report findings from apoptosis and cell cycle assays.
Table 2: Example Data - Quantitative Analysis of Apoptosis by Annexin V-FITC/PI Staining in HSC-3 Cells Treated with Lycorine
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 0 | 92.6 | 3.0 | 4.4 |
| Lycorine | 10 | 75.1 | 10.2 | 14.7 |
| Lycorine | 20 | 64.4 | 18.4 | 17.2 |
Source: Adapted from data on Lycorine hydrochloride in oral squamous cell carcinoma HSC-3 cells to illustrate data presentation format.[1]
Table 3: Example Data - Cell Cycle Analysis by Propidium Iodide Staining in HSC-3 Cells Treated with Lycorine
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 58.3 | 16.2 | 25.5 |
| Lycorine | 20 | 67.4 | 12.5 | 20.1 |
Source: Adapted from data on Lycorine hydrochloride in oral squamous cell carcinoma HSC-3 cells to illustrate data presentation format.[1]
Experimental Protocols
The following are detailed protocols for the key cell-based assays to evaluate the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations: Diagrams of Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: Potential apoptosis signaling pathways affected by this compound.
Caption: Potential mechanism of this compound-induced cell cycle arrest.
Conclusion
The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's cytotoxic properties. By employing these cell-based assays, researchers can obtain critical data on cell viability, the induction of apoptosis, and effects on the cell cycle. While the provided quantitative data and signaling pathways are based on related compounds and established mechanisms for natural products, they serve as a valuable template for the design and interpretation of experiments with this compound. Further investigation into the specific molecular targets and signaling cascades modulated by this compound will be essential for its development as a potential therapeutic agent.
References
Preparation of Lythrine Solutions for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine, a quinolizidine alkaloid isolated from the plant Heimia salicifolia, has garnered interest for its potential therapeutic properties, notably its anti-inflammatory effects through the inhibition of prostaglandin synthetase.[1] Proper preparation of this compound solutions is critical for the accuracy and reproducibility of in vivo experiments. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for various routes of administration in preclinical animal models. Due to the limited availability of published in vivo studies detailing specific formulations of isolated this compound, the following protocols are based on its known physicochemical properties and general best practices for formulating poorly water-soluble compounds for animal administration.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for appropriate solution preparation.
| Property | Data | Source |
| Molecular Formula | C₂₆H₂₉NO₅ | - |
| Molecular Weight | 435.5 g/mol | - |
| Appearance | Crystalline solid | - |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 1 mg/mL | - |
| Storage (Solid) | -20°C | - |
| Stability (Solid) | ≥ 4 years at -20°C | - |
Recommended Vehicles for In Vivo Administration
The selection of an appropriate vehicle is crucial for ensuring the bioavailability and minimizing the toxicity of the administered compound. For poorly water-soluble alkaloids like this compound, the following vehicles are recommended based on the intended route of administration.
| Route of Administration | Recommended Vehicle(s) | Considerations |
| Oral (p.o.) | 0.5% (w/v) Methylcellulose (MC) in waterCorn oil10% DMSO in corn oil | MC is a common suspending agent. Corn oil is suitable for lipophilic compounds. A small percentage of DMSO can be used as a co-solvent to aid initial dissolution before suspension in an oil-based vehicle.[2] |
| Intraperitoneal (i.p.) | Saline with a co-solvent (e.g., DMSO, PEG 400)Tween 80 in saline | The concentration of organic co-solvents should be minimized to avoid irritation and toxicity. A typical final concentration of DMSO should be below 10%.[3] Tween 80 can be used as a surfactant to improve solubility. |
| Intravenous (i.v.) | Saline with a solubilizing agent (e.g., cyclodextrin)A co-solvent system (e.g., PEG 400, Propylene Glycol, Ethanol) in saline | IV formulations must be sterile and free of particulates. The use of co-solvents should be carefully evaluated for potential hemolysis and toxicity. Solubilizing agents like hydroxypropyl-β-cyclodextrin can be effective. |
Experimental Protocols
Note: All preparations for parenteral administration (i.p. and i.v.) must be performed under aseptic conditions (e.g., in a laminar flow hood) using sterile materials and reagents.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Sterile microcentrifuge tubes
-
Sterile pestle for microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mg/mL suspension, weigh 10 mg of this compound.
-
Initial Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add a minimal volume of DMSO to just wet the powder (e.g., 20-50 µL).
-
Grinding: Use a sterile micro-pestle to gently grind the this compound in the DMSO to break up any aggregates. This will facilitate suspension.
-
Suspension: Add approximately half of the final volume of 0.5% MC solution to the tube.
-
Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension. If available, sonicate the suspension for 5-10 minutes to further reduce particle size and improve homogeneity.
-
Final Volume Adjustment: Add the remaining 0.5% MC solution to reach the final desired volume.
-
Final Mixing: Vortex the suspension again thoroughly before administration.
-
Administration: Use a gavage needle of the appropriate size for the animal model.[4][5]
Protocol 2: Preparation of this compound Solution for Intraperitoneal Injection
This protocol details the preparation of a 5 mg/mL this compound solution for i.p. injection using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Weigh the required amount of this compound powder in a sterile vial. For 1 mL of a 5 mg/mL solution, weigh 5 mg of this compound.
-
Co-Solvent Preparation: In a separate sterile tube, prepare the co-solvent mixture. A common mixture is 10% DMSO, 40% PEG 400, and 50% sterile saline. For 1 mL of final solution, this would be 100 µL DMSO, 400 µL PEG 400, and 500 µL saline.
-
Dissolution: Add the co-solvent mixture to the vial containing the this compound powder.
-
Mixing: Vortex the vial until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, pyrogen-free vial. This step is crucial to remove any potential microbial contamination and particulates.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment or to validate the stability of stored solutions.
Protocol 3: Preparation of this compound Solution for Intravenous Injection
This protocol describes the preparation of a 1 mg/mL this compound solution for i.v. injection using a cyclodextrin-based vehicle.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For 10 mL of vehicle, dissolve 2 g of HP-β-CD in 10 mL of sterile saline.
-
Weighing: Weigh the required amount of this compound powder. For 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Dissolution: Add the weighed this compound to the 20% HP-β-CD solution.
-
Mixing and Solubilization: Vortex the mixture vigorously. Sonicate the solution for 15-30 minutes to facilitate the complexation of this compound with the cyclodextrin and ensure complete dissolution.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visual Inspection: Before administration, visually inspect the solution for any particulates. The solution should be clear.
-
Administration: Administer the solution slowly via the desired intravenous route (e.g., tail vein in mice).
In Vivo Administration Guidelines
| Parameter | Mouse | Rat | Source |
| Oral Gavage Volume | 5-10 mL/kg | 5-10 mL/kg | |
| i.p. Injection Volume | 10-20 mL/kg | 5-10 mL/kg | |
| i.v. Injection Volume (bolus) | 5 mL/kg | 2.5 mL/kg | |
| i.p. Needle Gauge | 25-27 G | 23-25 G | |
| i.v. (tail vein) Needle Gauge | 27-30 G | 25-27 G | - |
Signaling Pathway
This compound is known to inhibit prostaglandin synthetase, also known as cyclooxygenase (COX). This enzyme is a key component in the inflammatory pathway that converts arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.
Caption: this compound's inhibitory action on the prostaglandin E2 synthesis pathway.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and administering this compound solutions for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Lythrine as a Tool Compound in Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lythrine is a quinolizidine alkaloid isolated from the plant Heimia salicifolia. It has been identified as an inhibitor of prostaglandin synthetase, also known as cyclooxygenase (COX), a key enzyme in the inflammatory cascade. This property makes this compound a valuable tool compound for in vitro and in vivo studies aimed at understanding the role of prostaglandins in inflammation and for the preliminary screening of potential anti-inflammatory drug candidates. Its mechanism of action is centered on the arachidonic acid pathway, providing a specific target for investigating inflammatory processes.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this enzymatic step, this compound effectively reduces the production of prostaglandins, thereby attenuating the inflammatory response. The primary reported activity of this compound is the inhibition of prostaglandin synthetase.
Quantitative Data
The inhibitory activity of this compound on prostaglandin synthetase has been quantified, providing a benchmark for its use in experimental settings. This data is crucial for determining appropriate concentrations for in vitro assays and for estimating potential efficacy in vivo.
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Prostaglandin Synthetase (COX) | 469 µM | Lema, et al., 1986 |
Signaling Pathways
The anti-inflammatory action of this compound is primarily understood through its modulation of the prostaglandin synthesis pathway. Below is a diagram illustrating this pathway and the point of inhibition by this compound.
Caption: this compound's inhibition of the Prostaglandin Synthesis Pathway.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as a tool compound. The following protocols are based on established methods for assessing anti-inflammatory activity through the inhibition of cyclooxygenase.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Materials:
-
Ovine or bovine seminal vesicles (for COX-1) or recombinant human COX-2
-
This compound
-
Arachidonic acid
-
Epinephrine
-
Reduced glutathione
-
Tris-HCl buffer (pH 8.0)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from bovine seminal vesicles as a source of prostaglandin synthetase.
-
Reaction Mixture: In a test tube, combine Tris-HCl buffer, reduced glutathione, and epinephrine.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. A vehicle control (solvent only) should be included.
-
Enzyme Addition: Add the prepared prostaglandin synthetase enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification of PGE2: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound required to inhibit PGE2 production by 50%.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for assessing this compound's in vitro COX inhibitory activity.
Conclusion
This compound serves as a specific inhibitor of prostaglandin synthetase, making it a useful tool for dissecting the role of the cyclooxygenase pathway in inflammation. The provided data and protocols offer a framework for researchers to utilize this compound in their studies. It is important to note that the current body of research primarily supports this compound's interaction with the COX pathway, and further investigation is needed to explore its potential effects on other inflammatory signaling cascades such as the NF-κB or MAPK pathways. As with any tool compound, appropriate controls and dose-response studies are essential for valid and reproducible results.
Troubleshooting & Optimization
Improving the solubility of Lythrine for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Lythrine for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a quinolizidine alkaloid originally isolated from plants of the Heimia genus, such as Heimia salicifolia.[1][2] Its known primary biological activity is the inhibition of prostaglandin synthetase (also known as cyclooxygenase or COX), with a reported IC50 of 469 μM.[2] This inhibitory action makes it a subject of interest in research related to inflammation and other physiological processes involving prostaglandins.
Q2: Why is this compound challenging to dissolve in aqueous solutions for bioassays?
A2: this compound is a complex organic molecule with a relatively high molecular weight (435.5 g/mol ).[1] Such large organic compounds are often hydrophobic (lipophilic) and have low aqueous solubility. The molecular structure and crystalline solid nature of this compound contribute to its poor solubility in polar solvents like water or aqueous buffers, which are standard in most bioassays.
Q3: What are the recommended starting solvents for preparing this compound stock solutions?
A3: Based on supplier data, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents, capable of dissolving this compound at concentrations up to 20 mg/mL. Ethanol can also be used, but its capacity is significantly lower, at around 1 mg/mL. For most in vitro experiments, preparing a highly concentrated stock in DMSO is the most common and recommended starting point.
Q4: What is a "vehicle control" and why is it essential when working with this compound?
A4: A vehicle control is a crucial experimental control that contains the solvent used to dissolve the drug (e.g., DMSO) at the same final concentration used in the treatment group, but without the drug itself. Because solvents like DMSO can have their own biological effects, a vehicle control is necessary to ensure that the observed experimental outcomes are due to the activity of this compound and not an artifact of the solvent.
Physicochemical and Solubility Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₅ | |
| Molecular Weight | 435.5 g/mol | |
| Appearance | Crystalline Solid | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in Ethanol | 1 mg/mL |
Troubleshooting Guide
Problem: this compound powder will not dissolve in my aqueous assay buffer.
This is expected due to the compound's low aqueous solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent.
-
Solution: The Stock Solution Method The most effective strategy is to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute this stock to the final working concentration in your aqueous buffer or cell culture medium. This method ensures the final concentration of the organic solvent is kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.
Caption: Workflow for solubilizing this compound using a DMSO stock solution.
Problem: I see a precipitate forming when I add my DMSO stock to the cell culture medium.
This can happen if the drug crashes out of solution when introduced to the aqueous environment.
-
Solution 1: Modify Dilution Technique Add the small volume of this compound stock solution dropwise into the vortexing cell culture medium. The rapid mixing can help keep the compound in solution.
-
Solution 2: Use Co-solvents or Surfactants For particularly challenging assays, the formulation can be modified. Co-solvents like PEG 400 or non-ionic surfactants like Tween® 80 or Polysorbate 80 can be included in the final medium to improve solubility, though their potential effects on the assay must be validated.
-
Solution 3: Reduce Final Concentration The precipitation indicates that the final concentration may be above the solubility limit in the aqueous medium. Try working with a lower final concentration of this compound.
Problem: My cells are showing signs of toxicity or death, even in the control group.
This is often caused by the solvent used to dissolve the drug.
-
Solution: Perform a Solvent Toxicity Test Before conducting your main experiment, run a dose-response curve with just the vehicle (e.g., DMSO) to determine the maximum concentration your cells can tolerate without showing toxicity. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock (MW = 435.5 g/mol ):
-
Mass (g) = 0.010 mol/L * 1 L/1000 mL * 435.5 g/mol * 1 mL = 0.004355 g = 4.36 mg.
-
-
Weigh Compound: Accurately weigh out 4.36 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Store: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Plate your adherent cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of your this compound DMSO stock. Prepare serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example: To make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). The final DMSO concentration will be 0.1%.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium as used for the highest concentration of this compound (e.g., 1 µL of DMSO to 999 µL of medium).
-
Treat Cells: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound and the vehicle control to the appropriate wells.
-
Incubate: Return the plate to the incubator for the desired treatment duration.
-
Assay: Proceed with your specific downstream bioassay (e.g., cell viability assay, protein extraction, etc.).
This compound's Mechanism of Action
This compound is a known inhibitor of prostaglandin synthesis. This pathway is critical in inflammation and other physiological responses.
Caption: this compound inhibits the conversion of arachidonic acid to prostaglandins.
References
Technical Support Center: Stability of Lythrine in Solution
Disclaimer: Specific quantitative stability data for lythrine in various solvent systems is limited in publicly available scientific literature. This guide provides general best practices and troubleshooting advice for researchers working with this compound and structurally related quinolizidine alkaloids based on established principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a quinolizidine alkaloid isolated from the plant Heimia salicifolia.[1] Its chemical formula is C26H29NO5.[2] Based on supplier data, the solubility of this compound in common laboratory solvents is provided in the table below.[2]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 1 mg/mL |
When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[2]
Q2: Why is the stability of this compound in different solvents a concern for my research?
The stability of this compound in solution is critical for the accuracy and reproducibility of experimental results. Degradation of this compound can lead to:
-
A decrease in the actual concentration of the active compound, potentially leading to an underestimation of its biological effects.
-
The formation of degradation products with their own biological activities, which could confound experimental outcomes.
-
Inaccurate quantification in analytical methods.
Q3: What are the primary factors that can influence the stability of this compound in a solvent system?
Several factors can affect the stability of an alkaloid like this compound in solution:
-
pH: The pH of the solvent system can significantly impact the stability of compounds with ionizable groups, such as the nitrogen atom in the quinolizidine ring of this compound. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Solvent Type: The polarity and chemical nature of the solvent can influence degradation pathways. For example, protic solvents like methanol and ethanol can potentially participate in solvolysis reactions.
Troubleshooting Guide
Issue 1: I am observing a progressive loss of my compound's activity over the course of my multi-day experiment.
-
Potential Cause: This could be due to the degradation of this compound in your experimental solvent system.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-term experiments, prepare fresh stock solutions of this compound daily.
-
Optimize Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.
-
Conduct a Preliminary Stability Study: Before initiating a large-scale experiment, perform a small-scale stability test by incubating this compound in your experimental medium for the duration of your experiment and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
Issue 2: I am seeing unexpected peaks in my chromatograms when analyzing this compound solutions.
-
Potential Cause: These additional peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To tentatively identify potential degradation products, subject a concentrated solution of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light). Analyze these stressed samples by HPLC-MS to characterize the degradation products.
-
Review Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could react with this compound.
-
Inert Atmosphere: If oxidative degradation is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive solvent in which it is highly soluble (e.g., DMF or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection, to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
Overcoming challenges in the large-scale purification of Lythrine
Welcome to the Technical Support Center for the large-scale purification of Lythrine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction, separation, and purification of this quinolizidine alkaloid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for the purification of alkaloids from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: Large-scale purification of this compound, an alkaloid from plant sources like Heimia salicifolia, presents several challenges. These include low extraction yields, degradation of the target molecule during processing, co-extraction of structurally similar impurities, and difficulties in achieving high purity.[1][2][] The complexity of the initial plant matrix requires multi-step purification processes, each of which can lead to product loss.[]
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: The choice of solvent is critical for efficient extraction.[4] For alkaloids, polar solvents like methanol and ethanol are effective because they can dissolve a wide range of compounds. The selection should be based on optimizing the yield of this compound while minimizing the co-extraction of undesirable compounds. This compound is reported to be soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and to a lesser extent, ethanol (1 mg/ml).
Q3: How can I improve the yield of extracted this compound?
A3: To improve yields, optimization of extraction conditions such as temperature, extraction time, and the solvent-to-plant material ratio is crucial. Advanced extraction techniques like microwave-assisted extraction (MAE) and accelerated solvent extraction (ASE) have been shown to be more efficient than traditional methods for other alkaloids, offering higher yields and purity in shorter times with reduced solvent consumption. Additionally, ensuring complete cell lysis and proper homogenization of the plant material can significantly enhance extraction efficiency.
Q4: What chromatographic methods are suitable for this compound purification?
A4: Column chromatography is a standard and effective method for purifying alkaloids. Silica gel is a commonly used stationary phase for the separation of alkaloids, especially when using non-polar solvents. For large-scale operations, preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating and purifying alkaloids from complex mixtures.
Q5: this compound appears to be degrading during purification. How can this be prevented?
A5: Alkaloid degradation can be influenced by factors like pH and temperature. It is important to control these parameters throughout the purification process. For quinolizidine alkaloids, it has been noted that they can be heat stable, but degradation can be pH-dependent. Conducting purification steps at controlled temperatures and using appropriate buffers can help maintain the stability of this compound.
Q6: What is the best way to obtain high-purity this compound crystals?
A6: Crystallization is a crucial final step for achieving high purity. The process involves dissolving the purified this compound in a suitable solvent and allowing it to slowly cool and crystallize. Finding the right solvent or solvent system in which this compound is soluble at higher temperatures but less soluble at lower temperatures is key to successful crystallization.
Troubleshooting Guides
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis. | Ensure plant material is finely ground. Consider using a homogenizer to facilitate cell disruption. |
| Inefficient extraction solvent. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate) to find the optimal one for this compound. |
| Suboptimal extraction conditions. | Optimize extraction time and temperature. Elevated temperatures can enhance solubility but may also lead to degradation. |
| Incorrect solvent-to-solid ratio. | A higher solvent-to-solid ratio generally improves extraction yield, but excessive solvent increases processing time and cost. |
Problem 2: Poor Separation and Purity After Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase. | For alkaloids, silica gel is a common choice. Consider other options like alumina or reversed-phase materials based on this compound's polarity. |
| Incorrect mobile phase composition. | Optimize the solvent system for the mobile phase to achieve better separation of this compound from impurities. A gradient elution may be more effective than an isocratic one. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent peak broadening and co-elution of compounds. |
| Co-elution of structurally similar alkaloids. | Employ high-resolution techniques like preparative HPLC or HSCCC for better separation. |
Problem 3: Difficulty in Crystallization
| Possible Cause | Troubleshooting Step | | Presence of impurities. | The presence of impurities can inhibit crystal formation. An additional purification step, such as a final chromatographic polish, may be necessary. | | Unsuitable crystallization solvent. | Screen various solvents and solvent mixtures to find one where this compound has high solubility when hot and low solubility when cold. | | Supersaturation not achieved. | Concentrate the solution to the point of supersaturation before allowing it to cool. | | Lack of nucleation sites. | Introduce a seed crystal or scratch the inside of the crystallization vessel to induce nucleation. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound (Hypothetical Data)
| Extraction Method | Solvent | Temperature (°C) | Extraction Time (h) | Yield (%) | Purity (%) |
| Maceration | Ethanol | 25 | 48 | 1.2 | 65 |
| Soxhlet Extraction | Methanol | 65 | 24 | 2.5 | 70 |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 40 | 1 | 3.8 | 78 |
| Microwave-Assisted Extraction (MAE) | Ethyl Acetate | 50 | 0.5 | 4.2 | 82 |
Table 2: Chromatographic Purification of this compound (Hypothetical Data)
| Chromatographic Method | Stationary Phase | Mobile Phase | Loading (g crude/kg resin) | Recovery (%) | Purity (%) |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | 50 | 85 | 92 |
| Preparative HPLC | C18 | Acetonitrile:Water (gradient) | 10 | 92 | 98 |
| HSCCC | Two-phase solvent system | - | - | 95 | >99 |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
-
Preparation of Plant Material: Dry the aerial parts of Heimia salicifolia at 40-50°C and grind to a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered plant material with 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Perform the extraction using an ultrasonic bath at 40°C for 1 hour.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column with the slurry to the desired bed height.
-
Equilibrate the column by passing 2-3 column volumes of hexane through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions that show a high concentration of the target compound.
-
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound fraction.
Protocol 3: Crystallization of this compound
-
Solvent Selection:
-
Test the solubility of the purified this compound fraction in various solvents (e.g., acetone, methanol, ethyl acetate, and mixtures thereof) to find a suitable crystallization solvent. The ideal solvent will dissolve this compound when hot but not when cold.
-
-
Dissolution:
-
Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.
-
For further crystallization, the solution can be placed in a refrigerator or freezer.
-
-
Crystal Collection:
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the large-scale purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Optimizing dosage and administration routes for Lythrine in animal studies
Welcome to the technical support center for researchers utilizing Lythrine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of action?
This compound (C26H29NO5) is a quinolizidine alkaloid originally isolated from the plant Heimia salicifolia[1]. Its primary known mechanisms of action include:
-
Vasodilation: It is reported to have potent vasodilation properties, potentially through the activation of the nitric oxide (NO)/guanylate cyclase (GC) pathway.
-
Prostaglandin Synthetase Inhibition: this compound has been shown to inhibit prostaglandin synthetase with an IC50 value of 469 μM[1][2].
2. What are the known physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H29NO5 | [1] |
| Formula Weight | 435.5 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
3. What are the recommended solvents for this compound?
This compound is a poorly water-soluble compound. The following table summarizes its solubility in common organic solvents.
| Solvent | Solubility | Source |
| DMF | 20 mg/ml | |
| DMSO | 20 mg/ml | |
| Ethanol | 1 mg/ml |
For in vivo studies, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a vehicle appropriate for the chosen administration route (e.g., saline, PBS, or a solution containing co-solvents like PEG400). Always ensure the final concentration of the organic solvent is within the tolerated limits for the animal model to avoid toxicity.
Troubleshooting Guides
Formulation and Administration
Q: My this compound solution is precipitating upon dilution with an aqueous vehicle. What can I do?
A: This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize Co-solvent Concentration: You may need to adjust the ratio of your initial organic solvent to the aqueous vehicle. Consider using co-solvents like polyethylene glycol (PEG), propylene glycol, or cyclodextrins in your final formulation to improve solubility.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable emulsion or micellar solution.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Investigate if adjusting the pH of your vehicle improves the solubility and stability of this compound.
-
Prepare a Suspension: If a stable solution cannot be achieved, you may need to prepare a homogenous suspension for administration. Ensure the particle size is uniform and the suspension is well-mixed before each administration to guarantee consistent dosing.
Q: What is the best route of administration for this compound in animal studies?
A: The optimal route depends on your experimental goals. Here’s a summary of common routes and their considerations for a compound like this compound:
| Administration Route | Pros | Cons | Considerations for this compound |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Technically challenging, risk of embolism with precipitates. | Given its vasodilation properties, IV administration may cause a rapid drop in blood pressure. Start with very low doses and monitor cardiovascular parameters. |
| Intraperitoneal (IP) | Easier than IV, rapid absorption. | Potential for injection into organs, may cause local irritation. | A study on the related alkaloid lycorine used IP administration in mice at doses of 3, 10, and 30 mg/kg. This may be a good starting point for this compound. |
| Oral Gavage (PO) | Mimics human oral administration, less invasive than injections. | Subject to first-pass metabolism, variable absorption. | The oral bioavailability of this compound is unknown. Formulation is critical to ensure adequate absorption. |
| Subcutaneous (SC) | Slower, more sustained absorption. | Limited volume of administration, potential for local irritation. | May be suitable if a prolonged, low-level exposure is desired. |
Dosage and Toxicity
Q: How do I determine the starting dose for my this compound experiment?
A: Since there is limited published data on this compound dosages, a dose-range finding (DRF) study is essential.
-
Literature Review: Look for in vivo studies on similar alkaloids to get a potential starting range. For example, a study on lycorine in mice used doses of 1, 3, and 10 mg/kg for analgesic efficacy and up to 30 mg/kg for safety profiling.
-
Start Low: Begin with a low dose and escalate in subsequent animal groups.
-
Monitor for Adverse Effects: Closely observe animals for any signs of toxicity, especially given this compound's vasodilatory effects (e.g., lethargy, changes in breathing, altered heart rate). The maximum tolerated dose (MTD) is the highest dose that does not cause unacceptable side effects.
Q: What are the potential side effects or toxicity concerns with this compound?
A: Based on its known properties and the effects of related alkaloids, potential side effects may include:
-
Hypotension and Bradycardia: Due to its vasodilatory effects.
-
Central Nervous System (CNS) Effects: Other alkaloids can have CNS effects. A high dose of lycorine (30 mg/kg) in mice resulted in decreased rearing behavior and increased immobility. Monitor for changes in motor coordination and spontaneous locomotor activity.
-
Gastrointestinal Issues: As with many alkaloids, gastrointestinal upset could be a possibility.
Experimental Protocols
Note: These are generalized protocols and must be adapted based on your specific experimental design and institutional (IACUC) guidelines.
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials: this compound powder, DMSO, sterile saline (0.9% NaCl), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Prepare a stock solution by dissolving this compound in DMSO to a concentration of 20 mg/ml.
-
Vortex thoroughly until the this compound is completely dissolved.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µl, you would need a final concentration of 2.5 mg/ml.
-
Ensure the final concentration of DMSO is below 5% of the total injection volume to minimize toxicity.
-
Vortex the final solution before drawing it into the syringe.
-
Protocol 2: Dose-Range Finding (DRF) Study in Mice via IP Injection
-
Animal Model: Select an appropriate mouse strain, age, and sex for your study.
-
Group Allocation: Divide animals into at least 4 groups (n=3-5 per group):
-
Group 1: Vehicle control (e.g., saline with the same percentage of DMSO as the drug groups).
-
Group 2: Low dose this compound (e.g., 1 mg/kg).
-
Group 3: Mid dose this compound (e.g., 10 mg/kg).
-
Group 4: High dose this compound (e.g., 30 mg/kg).
-
-
Administration: Administer the prepared this compound solution or vehicle via IP injection.
-
Monitoring:
-
Observe animals continuously for the first hour post-injection and then at regular intervals (e.g., 4, 8, and 24 hours).
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.
-
Measure body weight daily.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) based on the observed clinical signs and body weight changes. This information will guide the dose selection for subsequent efficacy studies.
Visualizations
Proposed Signaling Pathway for this compound-Induced Vasodilation
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflow for a Dose-Range Finding Study
Caption: Workflow for a this compound dose-range finding study.
References
Troubleshooting inconsistent results in Lythrine bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Lythrine bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia. Preclinical studies have demonstrated its potential as an anti-inflammatory and anticancer agent. Its biological activities are attributed to its ability to modulate specific cellular pathways and enzyme activities.
Q2: Which signaling pathways are known to be modulated by this compound?
Research suggests that this compound exerts its anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
Q3: What are the common bioactivity assays used to study this compound?
Common assays to evaluate the bioactivity of this compound include:
-
Cell Viability Assays (e.g., MTT, XTT): To assess the cytotoxic effects of this compound on cancer cell lines.
-
Enzyme Inhibition Assays: To determine the inhibitory effect of this compound on specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that this compound induces apoptosis in target cells.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Inconsistent Results in Cell Viability (MTT) Assays
Q: We are observing high variability in our MTT assay results when treating cells with this compound. What could be the cause?
A: High variability in MTT assays is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for MTT Assay Variability
Caption: A troubleshooting workflow for inconsistent MTT assay results.
Detailed Checklist:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel or repeater pipette for consistency.
-
-
Incubation Times: Variations in the incubation time with this compound or the MTT reagent can lead to inconsistent results.
-
Solution: Standardize all incubation periods using a timer.
-
-
Formazan Crystal Solubilization: Incomplete dissolution of the formazan crystals will lead to lower absorbance readings.
-
Solution: Ensure complete solubilization by gentle mixing or shaking. Visually inspect wells before reading the plate.
-
-
This compound Solubility: If this compound precipitates in the culture medium, its effective concentration will be lower and variable.
-
Solution: Prepare fresh stock solutions of this compound and check for any signs of precipitation in the medium. Consider using a lower concentration of the solvent (e.g., DMSO).
-
-
Medium Interference: Phenol red, a common pH indicator in culture media, can interfere with absorbance readings at 570 nm.
-
Solution: Use phenol red-free medium for the assay or use a plate reader that can subtract the background absorbance at a reference wavelength.
-
Low Potency in Enzyme Inhibition Assays
Q: The inhibitory effect of this compound on COX-2 is lower than expected from the literature. What could be the reason?
A: Lower than expected potency in an enzyme inhibition assay can be due to several factors related to the enzyme, the substrate, or the inhibitor itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Enzyme Activity | The COX-2 enzyme may have lost activity due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known COX-2 inhibitor to validate enzyme activity. |
| Substrate Concentration | The concentration of the substrate (e.g., arachidonic acid) may be too high, leading to competitive displacement of this compound. | Optimize the substrate concentration to be at or below the Michaelis-Menten constant (Km) of the enzyme. |
| Inhibitor (this compound) Stability | This compound may be unstable in the assay buffer. | Prepare fresh dilutions of this compound for each experiment. Check the pH and composition of the assay buffer for compatibility. |
| Incorrect Assay Conditions | The assay may not be running under optimal conditions (e.g., temperature, pH). | Review the literature for the optimal assay conditions for COX-2 and ensure your protocol is aligned. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Seed 5,000 HeLa cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO). Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Signaling Pathway
This compound's Effect on the PI3K/Akt Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis in cancer cells.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Technical Support Center: Lythrine Storage and Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Lythrine degradation during storage?
A: Based on the general stability of piperidine alkaloids, the primary factors that can lead to the degradation of this compound include:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
pH: this compound, as an alkaloid, is basic and can react with acids to form salts, which may have different stability profiles. Extreme pH conditions can catalyze hydrolysis or other degradation reactions.
-
Moisture: The presence of water can lead to hydrolysis of certain functional groups within the molecule.[1]
Q2: What is the recommended temperature for storing this compound?
A: For long-term storage, it is recommended to store this compound in a cool and dry place.[1][2] Specific temperature recommendations are as follows:
-
Long-term storage: -20°C is recommended for optimal stability.
-
Short-term storage: 2-8°C can be acceptable for short periods.
Avoid repeated freeze-thaw cycles, as this can potentially degrade the compound. It is best practice to aliquot the sample into smaller, single-use vials before freezing.
Q3: How should I protect this compound from light and air?
A: To protect this compound from light and atmospheric oxygen:
-
Light: Store this compound in an amber or opaque vial to protect it from light.
-
Air: Store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage. Ensure the container is tightly sealed.
Q4: Can I store this compound in solution?
A: Storing compounds in a neat (dry) form is generally preferred for long-term stability as it minimizes solvent-mediated degradation. If you need to store this compound in solution, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Ensure the solvent is of high purity and free of reactive impurities.
-
Storage Conditions: Store solutions at -20°C or -80°C.
-
Stability Studies: It is highly recommended to perform a small-scale stability study of this compound in your chosen solvent under your intended storage conditions before preparing a large stock solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | This compound degradation. | 1. Review your storage conditions against the recommendations in this guide. 2. Perform an analytical check of your this compound stock (e.g., by HPLC) to assess its purity and identify potential degradation products. 3. If degradation is confirmed, acquire a fresh batch of this compound and store it under optimal conditions. |
| Change in physical appearance (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Do not use the compound if its physical appearance has changed. 2. Discard the affected vial and use a fresh, properly stored aliquot. 3. Re-evaluate your storage containers and handling procedures to prevent moisture ingress. |
| Precipitate formation in a stored solution. | Poor solubility at low temperatures or degradation leading to insoluble products. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it may be a degradation product. The solution should be analyzed for purity. 3. Consider using a different solvent or a lower concentration for your stock solution. |
Data Presentation
Table 1: Summary of Potential Effects of Storage Conditions on this compound Stability
| Storage Parameter | Potential Effect on this compound | Recommendation to Minimize Degradation |
| Temperature | Increased temperature accelerates chemical degradation rates. | Store at -20°C for long-term storage. Avoid exposure to high temperatures. |
| Light | Can provide the energy for photolytic degradation reactions. | Store in amber or opaque containers. |
| Oxygen (Air) | Can lead to oxidation of the molecule, particularly at nitrogen or other susceptible sites. | Store under an inert atmosphere (e.g., argon, nitrogen) and in tightly sealed containers. |
| Humidity (Moisture) | May cause hydrolysis of ester or other labile functional groups. | Store in a desiccated environment or with a desiccant. Ensure containers are well-sealed. |
| pH | Extreme pH (acidic or basic) can catalyze hydrolytic degradation. Reaction with acids can form salts with different stabilities. | Store in a neutral state. If in solution, use a buffered system if the compound's stability in that buffer is known. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to understand the degradation pathways of this compound.
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Control Samples: Prepare control samples (this compound in solvent) and keep them at room temperature and protected from light.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
Method Development:
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using the PDA detector.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Gradient Optimization: Optimize the gradient to achieve good separation between the parent this compound peak and any degradation product peaks observed in the forced degradation samples.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for this compound degradation issues.
References
Addressing limited availability of Lythrine for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lythrine, addressing the key challenge of its limited availability.
Troubleshooting Guides and FAQs
This section offers solutions to common issues encountered during experiments with this compound, presented in a question-and-answer format.
I. Sourcing and Handling of this compound
Question: Where can I source this compound for my research, given its limited availability?
Answer: While historically challenging to obtain, this compound is now available from several commercial suppliers specializing in phytochemicals and research compounds. However, availability can be inconsistent. For larger quantities or a more reliable supply, chemical synthesis is a viable option. Several total synthesis routes for this compound have been published in peer-reviewed journals.
Question: What are the proper storage and handling conditions for this compound?
Answer: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term use, it can be stored at room temperature.[2] When preparing stock solutions, it is recommended to dissolve this compound in DMF or DMSO at concentrations up to 20 mg/mL, or in ethanol at 1 mg/mL.[1][3] Stock solutions should be stored in tightly sealed vials at -20°C and are generally usable for up to one month. It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Question: How can I confirm the identity and purity of my this compound sample?
Answer: The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment. The chemical structure of this compound is C26H29NO5 with a molecular weight of 435.5 g/mol .[4] Its identity can be confirmed by comparing its spectroscopic data (e.g., NMR, Mass Spectrometry) with published data.
II. Experimental Troubleshooting
Question: I am having trouble with the HPLC purification of this compound from a natural extract. What are some common issues and solutions?
Answer:
-
Poor Resolution: This can be caused by an inappropriate mobile phase or column. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) and gradient. Ensure the column stationary phase (e.g., C18) is suitable for alkaloid separation.
-
Peak Tailing: This is common for alkaloids and can be addressed by adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to reduce interactions with residual silanol groups on the column. Using a high-purity silica column can also minimize this issue.
-
System Pressure Issues: High backpressure can result from blockages in the system or precipitation of the sample. Ensure your sample is fully dissolved and filtered before injection. If pressure is low, check for leaks in the system.
-
Ghost Peaks: These can arise from contaminants in the solvent or carryover from previous injections. Use high-purity solvents and implement a thorough wash protocol between runs.
Question: My isolated aortic rings are not responding consistently in the vasorelaxation assay. What should I check?
Answer:
-
Tissue Viability: Ensure the aortic rings are prepared carefully to avoid damage to the endothelium, which is crucial for endothelium-dependent vasorelaxation. Maintain proper oxygenation (95% O2 / 5% CO2) and temperature (37°C) of the Krebs-Henseleit solution.
-
Pre-contraction: The level of pre-contraction with agents like phenylephrine or KCl is critical. If the contraction is too weak, the relaxation response will be minimal. If it's too strong, it may be difficult to achieve full relaxation. Titrate the concentration of the contracting agent to achieve a stable and appropriate level of tone.
-
Buffer Composition and pH: Ensure the Krebs-Henseleit solution is freshly prepared and the pH is maintained at 7.4. Improper buffer composition or pH can affect tissue responsiveness.
-
Drug Concentration and Solubility: Ensure your this compound stock solution is properly dissolved and the final concentrations in the organ bath are accurate. If solubility is an issue, consider using a vehicle like DMSO, ensuring the final concentration of the vehicle in the bath is minimal (typically <0.1%) and does not affect the tissue response.
Question: I am not seeing a clear dose-response in my in vivo study with this compound. What could be the reason?
Answer:
-
Dosage Selection: The effective dose range for this compound in vivo may not be well-established for your specific model. It is crucial to perform a dose-ranging study to identify an effective and non-toxic dose range. One study on the anxiolytic effects of this compound in an avian model used doses of 0.1, 0.3, and 1.0 mg/kg, but did not observe a significant effect, suggesting higher doses might be needed.
-
Route of Administration and Bioavailability: The route of administration (e.g., oral, intraperitoneal) will significantly impact the bioavailability of this compound. Consider the physicochemical properties of this compound when choosing the administration route and vehicle.
-
Animal Model and Variability: The choice of animal model and inter-animal variability can influence the results. Ensure your animal model is appropriate for the biological question and use a sufficient number of animals to achieve statistical power.
Summary of Quantitative Data
| Parameter | Value | Assay/Model | Reference |
| IC50 (Prostaglandin Synthetase Inhibition) | 469 μM | Prostaglandin synthetase inhibition assay | |
| Anxiolytic Activity (in vivo) | No significant effect observed at 0.1, 0.3, and 1.0 mg/kg | Avian model of anxiety (Distress Vocalizations) |
Note: EC50 values for vasorelaxation were not found in the searched literature.
Key Experimental Protocols
Prostaglandin Synthetase Inhibition Assay (General Protocol)
This protocol is a general guide and may need optimization for specific experimental conditions.
Materials:
-
Prostaglandin E2 (PGE2) EIA Kit
-
Ram seminal vesicle microsomes (source of prostaglandin synthetase)
-
Arachidonic acid (substrate)
-
Reduced glutathione
-
This compound (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Stop solution (e.g., 2N HCl)
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as per the instructions of the PGE2 EIA kit.
-
Incubation: In a microcentrifuge tube, add the assay buffer, ram seminal vesicle microsomes, reduced glutathione, and the desired concentration of this compound (or vehicle control).
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Quantify PGE2: Use a Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit to quantify the amount of PGE2 produced. Follow the manufacturer's protocol for the EIA.
-
Calculate Inhibition: Compare the PGE2 production in the presence of this compound to the vehicle control to calculate the percentage of inhibition. Determine the IC50 value from a dose-response curve.
Isolated Rat Aortic Ring Vasorelaxation Assay (Detailed Protocol)
This protocol outlines the steps to assess the vasorelaxant effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound stock solution
-
Isolated organ bath system with force-displacement transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully dissect the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering connective and fatty tissues and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, assess the viability of the endothelium by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of more than 70% indicates intact endothelium.
-
Pre-contraction: Wash the rings and allow them to return to baseline. Then, induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner (from lower to higher concentrations, e.g., 10^-9 to 10^-5 M). Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot the concentration-response curve and calculate the EC50 value if possible.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Vasodilation
This compound induces vasodilation through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. It is believed to stimulate endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cGMP, which in turn activates protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.
Caption: this compound-induced vasodilation via the NO/cGMP pathway.
Prostaglandin Synthetase Inhibition Workflow
The following workflow illustrates the experimental process for determining the inhibitory effect of this compound on prostaglandin synthetase.
Caption: Experimental workflow for prostaglandin synthetase inhibition assay.
Addressing Limited Availability of this compound
This diagram outlines the logical approach for researchers facing challenges with the limited availability of this compound.
Caption: Strategy for addressing limited this compound availability.
References
Technical Support Center: Refining HPLC Separation of Lythrine from other Heimia Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of lythrine from other alkaloids present in Heimia species, such as Heimia salicifolia.
Experimental Protocols
A critical aspect of refining the separation of this compound is the establishment of a robust HPLC method. Based on common practices for alkaloid separation, a standard reversed-phase HPLC (RP-HPLC) protocol is provided below as a starting point for optimization.
Sample Preparation Protocol
-
Extraction:
-
Weigh 1 gram of dried and powdered Heimia salicifolia plant material.
-
Perform extraction with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Redissolve the dried extract in 10 mL of 0.1 M HCl.
-
Wash the acidic solution with 10 mL of ethyl acetate three times to remove non-basic compounds.
-
Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide.
-
Extract the alkaloids with 10 mL of dichloromethane three times.
-
Combine the dichloromethane fractions and evaporate to dryness.
-
-
Final Sample:
-
Reconstitute the final dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water with 0.1% Formic Acid:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Method Protocol
A gradient HPLC method is often necessary for the separation of complex mixtures of alkaloids.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 40 | 40 | 60 |
| 45 | 5 | 95 |
| 50 | 5 | 95 |
| 51 | 95 | 5 |
| 60 | 95 | 5 |
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound and other Heimia alkaloids.
Issue 1: Poor Resolution Between this compound and Vertine Peaks
Heimia salicifolia contains several structurally similar alkaloids, with vertine (also known as cryogenine) often being a major component alongside this compound.[1]
Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and vertine. How can I improve their separation?
A:
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition | 1. Adjust the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Try decreasing the rate of change of the organic phase (Mobile Phase B) in the region where this compound and vertine elute. 2. Modify the pH: The ionization state of alkaloids can significantly impact their retention. Adding a different modifier to the mobile phase, such as ammonium acetate (to work at a slightly higher pH), can alter the selectivity. Ensure the chosen pH is within the stable range for your column. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column might offer different interactions with the alkaloids, leading to better separation. |
| Low Column Efficiency | 1. Check Column Health: A loss in resolution can indicate a degraded column. Perform a column wash or consider replacing the column if it has been used extensively. 2. Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
Issue 2: Peak Tailing of this compound
Q: The peak for this compound in my chromatogram is asymmetrical with a noticeable tail. What could be causing this and how do I fix it?
A: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Silanol Groups | 1. Use a Mobile Phase Additive: The acidic additive (formic acid) helps to protonate residual silanol groups on the silica packing, reducing their interaction with the basic alkaloids. You can try slightly increasing the concentration of the acid (e.g., to 0.2%). 2. Employ a Modern, End-Capped Column: Newer generation, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. |
| Sample Overload | 1. Dilute the Sample: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and re-injecting. |
| Sample Solvent Effects | 1. Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a very strong solvent can cause peak shape issues. |
Issue 3: Inconsistent Retention Times
Q: The retention times for my alkaloid peaks are shifting between injections. What is the cause of this variability?
A:
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time is often necessary. |
| Mobile Phase Preparation Issues | 1. Ensure Consistent Preparation: Prepare the mobile phase fresh and in the same way for each run. Small variations in the concentration of the additive or the organic/aqueous ratio can lead to retention time shifts. 2. Degas the Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and lead to variable retention times. Ensure your mobile phases are properly degassed. |
| Pump Malfunction | 1. Check for Leaks and Perform Pump Maintenance: Inspect the HPLC system for any leaks. If the problem persists, the pump may require maintenance (e.g., seal replacement). |
Frequently Asked Questions (FAQs)
Q1: What are the major alkaloids I should expect to see in a chromatogram of a Heimia salicifolia extract?
A1: Besides this compound, you should expect to see significant peaks for vertine (cryogenine), and potentially lyfoline and nesodine.[1] Other minor alkaloids that have been identified in Heimia salicifolia include dehydrodecodine, lythridine, heimidine, and epi-lyfoline.[2][3]
Q2: What is a suitable detection wavelength for the analysis of Heimia alkaloids?
A2: A wavelength of 254 nm is a good starting point for the UV detection of these alkaloids as it provides a reasonable response for many aromatic compounds. However, for method optimization, it is recommended to determine the UV absorption maxima for this compound and other key alkaloids using a diode array detector (DAD) to select the most sensitive wavelength.
Q3: Can I use an isocratic HPLC method to separate this compound?
A3: While an isocratic method might be possible for separating a few of the major alkaloids if they have significantly different polarities, a gradient method is generally recommended for analyzing a crude extract of Heimia salicifolia. The complexity of the alkaloid profile means that an isocratic method is likely to result in the co-elution of some compounds and long run times for the more retained components.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: The most reliable method for peak identification is to use a certified reference standard of this compound. By injecting the standard under the same HPLC conditions, you can confirm the retention time of the this compound peak. For absolute confirmation, especially in the absence of a standard, techniques like HPLC-MS (Mass Spectrometry) can be used to identify the peak based on its mass-to-charge ratio.
Visualizations
Caption: Experimental workflow for the extraction, purification, and HPLC analysis of Heimia alkaloids.
Caption: Logical troubleshooting guide for common HPLC separation issues.
References
Enhancing the yield of Lythrine from plant material
Technical Support Center: Enhancing Lythrine Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in enhancing the yield of this compound from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which plant families are the primary sources? A1: this compound is a macrocyclic quinolizidine alkaloid known for its potential pharmacological activities. The primary plant sources belong to the Lythraceae family, which includes genera such as Lagerstroemia (Crape Myrtle), Lythrum, Cuphea, and Heimia.[1][2][3][4] The family comprises about 32 genera and 620 species, distributed worldwide, with most species found in tropical regions.[2]
Q2: What are the main factors influencing the natural yield of this compound in plants? A2: The natural concentration of this compound is influenced by several factors, including plant genetics, age, and the specific tissue being harvested (e.g., leaves, flowers, stems). Environmental conditions such as soil quality, climate, light exposure, and water availability also play a significant role. The timing of the harvest is crucial, as secondary metabolite concentrations can fluctuate with the plant's developmental stage and season.
Q3: What are "elicitors" and can they be used to increase this compound production? A3: Elicitors are compounds that stimulate a defense response in plants, often leading to an increased synthesis and accumulation of secondary metabolites like alkaloids. They can be biotic (e.g., fungal extracts, chitosan) or abiotic (e.g., heavy metal salts, salicylic acid, methyl jasmonate, UV radiation). Applying elicitors to plant cultures or in the field can be a powerful biotechnological tool to enhance the yield of target compounds like this compound, although the specific elicitor, concentration, and timing need to be optimized.
Q4: Which analytical methods are most suitable for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of alkaloids like this compound. Gas Chromatography (GC) combined with various detectors can also be used. Proper method validation, including assessing specificity, accuracy, precision, and linearity, is essential for accurate quantification.
Troubleshooting Guides
This section addresses specific problems encountered during the extraction and purification of this compound.
Issue 1: Low or Inconsistent Yield of Crude Extract
Q: My crude extract yield is significantly lower than expected or varies between batches. What are the potential causes and solutions?
A: Low and inconsistent yields often stem from issues with the initial plant material or the extraction process itself. A systematic approach is key to identifying the problem.
Potential Causes & Solutions:
-
Plant Material Variability:
-
Cause: The concentration of secondary metabolites can vary significantly based on the plant's species, genotype, age, and growing conditions. Post-harvest handling, such as improper drying, can also lead to degradation of the target compound.
-
Solution: Ensure consistent sourcing of plant material. Whenever possible, use plants of the same age and harvested during the same season. Employ proper post-harvest techniques like shade-drying or freeze-drying to prevent the degradation of thermolabile compounds.
-
-
Inefficient Cell Lysis:
-
Cause: The solvent cannot efficiently access the intracellular contents if the plant material is not ground finely enough.
-
Solution: Grind the dried plant material into a fine, uniform powder. For small-scale or difficult-to-grind tissues, cryogenic grinding using liquid nitrogen is highly effective.
-
-
Suboptimal Extraction Parameters:
-
Cause: The choice of solvent, temperature, and extraction time are critical parameters that must be optimized. Using an inappropriate solvent may fail to solubilize this compound effectively, while excessively high temperatures or long durations can cause degradation.
-
Solution: Systematically optimize your extraction protocol. Methanol or ethanol are often effective solvents for extracting alkaloids. Experiment with different solvent-to-solid ratios, temperatures, and extraction times to find the optimal conditions for this compound.
-
Below is a general workflow for troubleshooting low yield issues.
Issue 2: Impure Final Product
Q: My purified this compound sample shows multiple peaks on HPLC analysis. How can I improve its purity?
A: Co-extraction of other secondary metabolites with similar polarities is a common issue. A multi-step purification strategy is often necessary.
Potential Causes & Solutions:
-
Ineffective Initial Extraction:
-
Cause: The initial solvent extraction may be too broad, pulling in a wide range of compounds.
-
Solution: Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent (e.g., methanol or an acidified aqueous solution) to target the alkaloids.
-
-
Insufficient Chromatographic Separation:
-
Cause: A single column chromatography step may not be sufficient to separate this compound from structurally similar alkaloids or other impurities.
-
Solution: Employ multiple chromatographic techniques. After an initial separation using column chromatography (e.g., with silica gel or alumina), further purify the this compound-containing fractions using techniques like Solid-Phase Extraction (SPE) or preparative HPLC.
-
-
Degradation:
-
Cause: this compound may degrade during purification due to exposure to heat, light, or extreme pH.
-
Solution: Perform purification steps at low temperatures where possible. Use amber glassware or cover equipment with foil to protect against light. Store extracts and purified fractions in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Data on Extraction Method Comparison
The choice of extraction method significantly impacts yield and efficiency. Below is a summary of common techniques.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. | Simple, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially low efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | High extraction efficiency, requires less solvent than maceration. | High temperature can degrade heat-sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time, higher yields, suitable for thermolabile compounds. | Can generate heat, requiring temperature control. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, reduced solvent consumption, high efficiency. | Potential for localized overheating and compound degradation. |
Experimental Protocols
Protocol 1: General Purpose Alkaloid Extraction
This protocol provides a general method for extracting total alkaloids, which can be adapted for this compound-containing plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves of Lagerstroemia indica) at a moderate temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 10 g of the powdered material into a flask.
-
Add 100 mL of 80% methanol (methanol:water, 80:20 v/v).
-
For maceration, stir the mixture at room temperature for 24 hours. For UAE, place the flask in an ultrasonic bath for 30-60 minutes, monitoring the temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Repeat the extraction process on the plant residue two more times to maximize yield.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Redissolve the resulting aqueous residue in 50 mL of 2% sulfuric acid.
-
Wash the acidic solution with 50 mL of dichloromethane three times to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 using concentrated ammonium hydroxide.
-
Extract the now basic aqueous solution with 50 mL of dichloromethane (or chloroform) three times. The alkaloids will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
-
Protocol 2: Basic HPLC Quantification of this compound
This protocol outlines a basic HPLC method. It must be validated and optimized for your specific instrument and sample matrix.
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent (e.g., acetonitrile/methanol). An example ratio could be 65:15:20 (buffer:acetonitrile:methanol, v/v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the UV detector to the maximum absorbance wavelength (λmax) for this compound (this needs to be determined experimentally, but a starting point could be 205-280 nm).
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Run the samples and quantify the this compound content by comparing the peak area to the standard curve.
Diagrams and Pathways
General Extraction and Purification Workflow
This diagram illustrates the typical steps from raw plant material to a purified compound.
Hypothesized Biosynthetic Pathway of this compound Precursors
This compound is a quinolizidine alkaloid. While its exact biosynthetic pathway is complex, it is understood to derive from the amino acid L-lysine. The pathway involves the formation of cadaverine, which serves as a key building block for the quinolizidine ring system.
References
Dealing with potential artifacts in in vitro assays with Lythrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for artifacts in in vitro assays when working with Lythrine. The following information is designed to help you identify, troubleshoot, and mitigate common assay interferences to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is a quinolizidine alkaloid with a macrocyclic lactone structure.[1][2][3] It is known to be an inhibitor of prostaglandin synthetase.[2][3] Like many natural products, its complex structure may give rise to non-specific interactions in in vitro assays.
Q2: Does this compound have the potential to be a Pan-Assay Interference Compound (PAIN)?
A2: While this compound is not currently classified as a PAIN, its chemical structure contains features that are sometimes associated with assay interference. These include a phenolic hydroxyl group and a large, complex ring system. Such features can sometimes lead to issues like compound aggregation or interference with fluorescence-based readouts. Therefore, it is prudent to perform control experiments to rule out potential artifacts.
Q3: What are the most common types of artifacts I should be aware of when working with this compound?
A3: Based on its structure and general knowledge of small molecule interference, the most likely artifacts to consider are:
-
Compound Aggregation: At higher concentrations, molecules like this compound can form aggregates that non-specifically inhibit enzymes or sequester proteins.
-
Fluorescence Interference: this compound's aromatic structure may possess intrinsic fluorescence, which can interfere with assays that use fluorescent readouts.
-
Chemical Reactivity: The phenolic group could potentially be involved in redox reactions, especially in assays containing strong reducing or oxidizing agents.
Q4: How can I proactively minimize the risk of generating artifactual data with this compound?
A4: The best approach is to incorporate control experiments into your assay development and screening protocols. Key strategies include testing for detergent-sensitive inhibition (to detect aggregation), measuring this compound's intrinsic fluorescence at your assay's wavelengths, and running "no-enzyme" or "no-target" controls.
Troubleshooting Guide
Issue 1: Observed inhibition of my target enzyme appears to be non-specific.
This could be due to compound aggregation. Aggregates of small molecules can sequester and denature proteins, leading to apparent inhibition that is not due to specific binding at an active site.
-
Prepare two sets of assay buffers: one with and one without a non-ionic detergent (e.g., 0.01% v/v Triton X-100).
-
Perform a dose-response experiment for this compound in both buffer conditions, keeping all other assay parameters constant.
-
Calculate the IC50 value for this compound in each condition.
-
Analyze the results: A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that the observed inhibition is likely due to aggregation. Well-behaved, specific inhibitors should show little to no change in their IC50 values.
| Compound | Assay Condition | IC50 (µM) | Fold Shift | Interpretation |
| This compound | Standard Buffer | 5.2 | - | Apparent Inhibitor |
| + 0.01% Triton X-100 | >100 | >19x | Likely Aggregator | |
| Control Inhibitor | Standard Buffer | 0.8 | - | True Inhibitor |
| + 0.01% Triton X-100 | 0.9 | 1.1x | Not an Aggregator |
Issue 2: High background signal or unexpected fluorescence readings in my assay.
This may be caused by this compound's intrinsic fluorescence (autofluorescence) or by its ability to absorb light at the excitation or emission wavelengths of your assay's fluorophore (an inner-filter effect).
-
Autofluorescence Check:
-
Prepare a dilution series of this compound in your assay buffer.
-
Using a plate reader, measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.
-
-
Inner-Filter Effect Check:
-
Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance (>0.1 AU) at the excitation or emission wavelength of your fluorophore is indicative of an inner-filter effect.
-
Alternatively, in a "no-target" control, add a known concentration of your free fluorophore and measure the signal in the presence and absence of this compound. A decrease in signal suggests quenching or an inner-filter effect.
-
| This compound (µM) | Absorbance at 485 nm | % Fluorescence of Control Fluorophore | Interpretation |
| 0 | 0.01 | 100% | No Interference |
| 1 | 0.02 | 98% | Minimal Interference |
| 10 | 0.08 | 85% | Moderate Quenching/Inner-Filter Effect |
| 100 | 0.25 | 45% | Significant Inner-Filter Effect |
Issue 3: Irreversible inhibition observed in my enzyme assay.
While some drugs are designed as covalent inhibitors, apparent irreversible inhibition can also be an artifact of reactive compounds that non-specifically modify proteins.
-
Dialysis or Gel Filtration:
-
Pre-incubate your target protein with a high concentration of this compound.
-
Remove unbound this compound by dialysis or passing the mixture through a gel filtration column.
-
Measure the activity of the protein. If the activity is not recovered, the inhibition may be irreversible or due to very slow dissociation.
-
-
Mass Spectrometry:
-
For a more definitive answer, analyze the pre-incubated protein by mass spectrometry (MS).
-
An increase in the protein's mass corresponding to the molecular weight of this compound would confirm covalent modification.
-
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein Alone | 25,000 | 25,000.5 | - | Unmodified |
| Protein + this compound | 25,000 | 25,435.7 | +435.2 | Covalent Adduct Formed |
| This compound MW | 435.5 | - | - |
Disclaimer: The data presented in the tables are for illustrative purposes only and are not derived from actual experiments with this compound.
References
Validation & Comparative
Lythrine vs. Indomethacin: A Comparative Guide to Prostaglandin Synthetase Inhibition
For researchers and professionals in drug development, understanding the comparative efficacy of different compounds in inhibiting prostaglandin synthesis is crucial for advancing anti-inflammatory therapies. This guide provides a detailed comparison of lythrine, a quinolizidine alkaloid, and indomethacin, a well-established nonsteroidal anti-inflammatory drug (NSAID), as inhibitors of prostaglandin synthetase, more commonly known as cyclooxygenase (COX).
While indomethacin's mechanism and inhibitory activity are well-documented, direct experimental data on this compound's effect on prostaglandin synthetase is notably scarce in current scientific literature. This guide, therefore, presents a comprehensive overview of indomethacin's properties, supported by quantitative data, and discusses the available, albeit indirect, evidence for the anti-inflammatory effects of this compound and its plant source, Lythrum salicaria.
Comparative Analysis of Inhibitory Action
Indomethacin: A Potent Non-Selective COX Inhibitor
Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the action of COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibitory potency of indomethacin against COX-1 and COX-2 has been quantified in numerous studies, with IC50 values varying depending on the specific assay conditions and the source of the enzyme.
Table 1: Inhibitory Potency (IC50) of Indomethacin against Cyclooxygenase (COX) Isoforms
| Compound | Target Enzyme | IC50 Value | Source Organism |
| Indomethacin | COX-1 | 230 nM | Human |
| Indomethacin | COX-2 | 630 nM | Human |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This compound and Lythrum salicaria: Indirect Evidence of Anti-inflammatory Properties
Research on Lythrum salicaria extracts indicates that they can down-regulate the release of pro-inflammatory cytokines such as IFN-γ, IL-6, and TNF-α from RAW 264.7 cells.[4] While this points to an anti-inflammatory effect, the mechanism is distinct from the direct inhibition of cyclooxygenase. The presence of other bioactive compounds in these extracts, such as flavonoids and tannins, which have been suggested to inhibit cyclooxygenase, may contribute to their overall anti-inflammatory profile. However, without specific studies on isolated this compound, its role and potency as a prostaglandin synthetase inhibitor remain to be elucidated.
Experimental Protocols
A variety of in vitro assays are utilized to determine the inhibitory activity of compounds against prostaglandin synthetase (cyclooxygenase). Below is a representative protocol for a fluorometric or colorimetric COX activity assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, indomethacin) against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Detection reagent (e.g., a fluorometric probe or a colorimetric substrate that reacts with the peroxidase component of the COX enzyme)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds at various concentrations in the assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add different concentrations of the test compound or the reference inhibitor (indomethacin) to the respective wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: After a specific incubation time (e.g., 5-10 minutes), add the detection reagent. This reagent will react with the product of the peroxidase activity of COX, generating a fluorescent or colorimetric signal.
-
Measurement: Measure the signal intensity using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Prostaglandin Synthesis Pathway and Inhibition by Indomethacin
Caption: Prostaglandin synthesis pathway and the inhibitory action of indomethacin on COX enzymes.
Experimental Workflow for Cyclooxygenase Inhibition Assay
Caption: General experimental workflow for an in vitro cyclooxygenase (COX) inhibition assay.
References
A Comparative Analysis of the Vasorelaxant Effects of Lythrine and Acetylcholine
In the pursuit of novel therapeutic agents for cardiovascular diseases, understanding the mechanisms of vasorelaxation is paramount. This guide provides a detailed comparison of the vasorelaxant effects of lythrine, a quinolizidine alkaloid, and acetylcholine, a well-characterized endogenous vasodilator. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Vasodilators
Both this compound and acetylcholine elicit vasorelaxation primarily through an endothelium-dependent mechanism, culminating in the production of nitric oxide (NO). However, the initial steps and some downstream signaling components may differ.
Acetylcholine , a classic endothelium-dependent vasodilator, binds to M3 muscarinic receptors on endothelial cells. This binding triggers a cascade of intracellular events, leading to the activation of endothelial nitric oxide synthase (eNOS). The primary pathway involves an increase in intracellular calcium concentration ([Ca2+]i), which, in complex with calmodulin, activates eNOS to produce NO from L-arginine. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels in the smooth muscle cells and desensitization of the contractile machinery to calcium, resulting in vasorelaxation. Additionally, acetylcholine-induced vasodilation can also be mediated by endothelium-derived hyperpolarizing factor (EDHF) and prostaglandins in certain vascular beds.
This compound , identified as the most potent vasorelaxant alkaloid from the plant Heimia salicifolia, also demonstrates an endothelium-dependent vasorelaxant effect. Studies on a chloroform extract of H. salicifolia (HSCE), rich in this compound, have shown that its vasorelaxant activity is significantly diminished in the absence of a functional endothelium. The mechanism appears to be reliant on the nitric oxide/guanylate cyclase pathway. The relaxant effect of HSCE is attenuated by methylene blue, an inhibitor of guanylate cyclase, and wortmannin, a phosphatidylinositol 3-kinase (PI3K) inhibitor. This suggests that this compound's signaling pathway likely involves the activation of PI3K, which is a known upstream regulator of Akt (also known as protein kinase B). Activated Akt can then phosphorylate and activate eNOS, leading to NO production. This PI3K/Akt/eNOS pathway is a well-established mechanism for stimulating NO synthesis in endothelial cells.
Quantitative Comparison of Vasorelaxant Effects
Direct quantitative comparison of the potency of pure this compound and acetylcholine is challenging due to the limited availability of EC50 values for this compound in the scientific literature. However, data from a study on the vasorelaxant effect of a Heimia salicifolia chloroform extract (HSCE), where this compound is the primary active component, can be compared with typical values for acetylcholine in a similar experimental model.
The following tables summarize the available quantitative data for the vasorelaxant effects of HSCE and acetylcholine on isolated rat mesenteric vascular beds pre-contracted with phenylephrine.
Table 1: Vasorelaxant Effect of Heimia salicifolia Chloroform Extract (HSCE)
| Concentration (µg/mL) | Mean Relaxation (%) |
| 10 | ~20 |
| 30 | ~45 |
| 50 | ~70 |
| 70 | ~90 |
| 90 | ~95 |
Data are estimated from the dose-response curve presented in the study by Guzmán-Gutiérrez et al. (2018).
Table 2: Representative Vasorelaxant Effect of Acetylcholine
| Concentration (M) | Mean Relaxation (%) | EC50 (M) | Rmax (%) |
| 10⁻⁹ | ~10 | \multirow{6}{}{~3 x 10⁻⁷} | \multirow{6}{}{~95-100} |
| 10⁻⁸ | ~25 | ||
| 10⁻⁷ | ~50 | ||
| 10⁻⁶ | ~85 | ||
| 10⁻⁵ | ~98 | ||
| 10⁻⁴ | ~100 |
Representative data compiled from multiple studies on acetylcholine-induced relaxation in rat mesenteric arteries.
Note: A direct comparison of potency based on these tables should be made with caution due to the use of a crude extract (HSCE) versus a pure compound (acetylcholine) and potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Isolated Perfused Rat Mesenteric Vascular Bed Preparation
This ex vivo model is utilized to assess the vascular reactivity of small resistance arteries.
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent.
-
Isolation of Mesenteric Bed: The abdomen is opened, and the superior mesenteric artery is cannulated. The mesenteric vascular bed, along with a segment of the intestine, is carefully excised and transferred to an organ bath.
-
Perfusion: The preparation is perfused with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and gassed with 95% O2 and 5% CO2. The perfusion is maintained at a constant flow rate (e.g., 5 mL/min) using a peristaltic pump.
-
Measurement of Perfusion Pressure: A pressure transducer is connected to the perfusion circuit to continuously monitor the perfusion pressure, which reflects the vascular resistance of the mesenteric bed.
-
Pre-contraction: Once a stable baseline perfusion pressure is achieved, the vascular bed is pre-contracted with a continuous infusion of a vasoconstrictor agent, typically phenylephrine (e.g., 10⁻⁵ M), to induce a sustained increase in perfusion pressure.
-
Drug Administration: After the phenylephrine-induced tone has stabilized, cumulative concentrations of the vasorelaxant agent (this compound/HSCE or acetylcholine) are administered as bolus injections or via continuous infusion.
-
Data Analysis: The decrease in perfusion pressure from the pre-contracted level is measured and expressed as a percentage of relaxation. Dose-response curves are constructed to determine the potency (EC50) and efficacy (maximal relaxation) of the vasorelaxant agent.
Endothelium Removal (for determining endothelium-dependency)
To ascertain the role of the endothelium, a similar preparation is used, but the endothelium is denuded prior to the experiment. This can be achieved by passing a bubble of air or a small volume of a detergent solution (e.g., 0.1% Triton X-100) through the mesenteric artery. The successful removal of the endothelium is typically confirmed by the loss of the vasorelaxant response to an endothelium-dependent vasodilator like acetylcholine.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate the signaling pathways and the experimental workflow described.
Comparative Analysis of Lythrine's Cross-Reactivity with Quinolizidine Alkaloid Receptors
A comprehensive guide for researchers and drug development professionals on the binding affinity and functional interaction of lythrine with nicotinic and muscarinic acetylcholine receptors, in comparison to other quinolizidine alkaloids.
Introduction
This compound, a quinolizidine alkaloid found in plants of the Heimia genus, has garnered interest for its potential pharmacological activities. Like other quinolizidine alkaloids, its chemical structure suggests a possible interaction with various neurotransmitter receptors, particularly the nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are known targets for this class of compounds. Understanding the cross-reactivity profile of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.
This guide provides a comparative analysis of the binding affinities of this compound and other notable quinolizidine alkaloids to both nicotinic and muscarinic acetylcholine receptors. The data is compiled from seminal studies in the field, offering a quantitative basis for evaluating the selectivity of these compounds. Detailed experimental protocols for assessing such interactions are also provided, alongside diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of various quinolizidine alkaloids for nicotinic and muscarinic acetylcholine receptors from porcine brain membrane preparations. This data is crucial for comparing the relative potency and selectivity of each compound. Lower Ki values indicate higher binding affinity.
| Alkaloid | Nicotinic Receptor (Ki [μM]) | Muscarinic Receptor (Ki [μM]) |
| This compound | >100 | 10.8 |
| Sparteine | >100 | 1.8 |
| Lupanine | >100 | 5.0 |
| 13α-Hydroxylupanine | >100 | 10.5 |
| Angustifoline | >100 | 18.0 |
| 13-Tigloyloxylupanine | >100 | 4.5 |
| Anagyrine | >100 | 15.0 |
| N-Methylcytisine | 0.08 | >100 |
| Cytisine | 0.14 | >100 |
| 13-Benzoyloxymultiflorine | >100 | 1.2 |
| Multiflorine | >100 | 2.5 |
| 13α-Hydroxymultiflorine | >100 | 11.5 |
| 5,6-Dehydrolupanine | >100 | 1.5 |
| Lupinine | >100 | 1.0 |
Experimental Protocols
The determination of binding affinities for this compound and other quinolizidine alkaloids at nicotinic and muscarinic receptors is typically achieved through competitive radioligand binding assays. Functional activities are further characterized using cellular assays that measure receptor activation or inhibition.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Porcine brain cortex is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
For nicotinic receptor binding, membrane preparations are incubated with a fixed concentration of a radioligand such as [3H]-nicotine or [3H]-epibatidine.
-
For muscarinic receptor binding, a common radioligand is [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or other quinolizidine alkaloids) is added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nicotine for nAChRs or atropine for mAChRs).
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay for Muscarinic Receptors)
This assay measures the functional consequence of receptor activation, such as the mobilization of intracellular calcium.
1. Cell Culture and Dye Loading:
-
A cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1 cells) is cultured in appropriate media.
-
The cells are plated in a 96-well plate and incubated.
-
Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Addition and Signal Detection:
-
The test compound (agonist or antagonist) is added to the wells.
-
A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
For agonists, the concentration-response curve is plotted to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
For antagonists, the ability to inhibit the response to a known agonist is measured to determine the IC50.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of nicotinic and muscarinic acetylcholine receptors.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available data indicates that this compound exhibits a moderate binding affinity for muscarinic acetylcholine receptors, while its affinity for nicotinic receptors is significantly lower. This profile distinguishes it from other quinolizidine alkaloids such as sparteine and lupanine, which also show a preference for muscarinic receptors, and from cytisine and N-methylcytisine, which are potent and selective ligands for nicotinic receptors. This comparative analysis provides a valuable framework for researchers investigating the pharmacological properties of this compound and for professionals in drug development seeking to design selective modulators of the cholinergic system. The detailed experimental protocols offer a standardized approach for further characterization of these and other novel compounds.
Efficacy of Lythrine and Other Bioactive Compounds from Lythrum salicaria Compared to Standard Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of compounds derived from Lythrum salicaria, with a particular focus on the available data for lythrine and other potent constituents, against standard anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to aid in research and development.
Introduction
Lythrum salicaria, commonly known as purple loosestrife, has been used in traditional medicine for its anti-inflammatory properties. While research into its specific bioactive components is ongoing, studies have investigated the anti-inflammatory effects of extracts and isolated compounds. This guide synthesizes the available scientific data to provide a comparative analysis against well-established anti-inflammatory agents.
Initial investigations into the alkaloid this compound, found in the related species Heimia salicifolia, have shown it to be a weak inhibitor of prostaglandin synthesis. However, other constituents of Lythrum salicaria, such as the ellagitannins vescalagin and castalagin, have demonstrated more potent anti-inflammatory activity in vitro. This guide will therefore consider the efficacy of these compounds alongside this compound to provide a more comprehensive picture of the plant's therapeutic potential.
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The anti-inflammatory action of many drugs is mediated through the inhibition of enzymes and signaling molecules involved in the inflammatory cascade. Key targets include cyclooxygenase (COX) enzymes, which are inhibited by NSAIDs, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are modulated by corticosteroids.
Table 1: In Vitro Inhibition of Prostaglandin Synthesis and Pro-inflammatory Cytokines
| Compound/Drug | Target | IC50 Value | Source |
| This compound | Prostaglandin Synthetase | 469 µM | [1] |
| Vescalagin / Castalagin | IL-8 Release | ~11 µM | [2] |
| Indomethacin (NSAID) | COX-1 | 18 nM | [1] |
| COX-2 | 26 nM | [1] | |
| Celecoxib (NSAID) | COX-2 | 40 nM | [2] |
| Dexamethasone (Corticosteroid) | TNF-α Release | ~3 nM | |
| IL-6 Release | ~18.9 µM |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment | Dose | Percent Inhibition of Edema | Time Point | Source |
| Lythrum salicaria Methanolic Extract | 200 mg/kg | 28.9% | 4.5 hours | |
| 200 mg/kg | 35.5% | 6 hours | ||
| Indomethacin (NSAID) | 10 mg/kg (ED50) | ~54% | 3-4 hours | |
| Dexamethasone (Corticosteroid) | 10 mg/kg | Significant reduction | 2-5 hours |
ED50: The dose that produces 50% of the maximal effect.
Experimental Protocols
In Vitro Assays
1. Prostaglandin Synthetase Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of prostaglandin synthetase (cyclooxygenase).
-
Methodology: The assay typically involves incubating the enzyme with its substrate, arachidonic acid, in the presence and absence of the test compound. The production of prostaglandins (e.g., PGE2) is then quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated from the dose-response curve.
2. Cytokine Release Assay (TNF-α and IL-6)
-
Objective: To measure the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Methodology:
-
Cell Culture: Macrophages (e.g., RAW 264.7 cell line) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines.
-
Treatment: Cells are co-incubated with the stimulant and various concentrations of the test compound.
-
Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using ELISA kits.
-
Analysis: The percentage of inhibition is calculated relative to the control (stimulated cells without the test compound), and the IC50 value is determined.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Treatment: Animals are pre-treated with the test compound (e.g., orally or intraperitoneally) at various doses, or with a vehicle control or a standard drug (e.g., indomethacin).
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated for each group at each time point compared to the vehicle control group. The ED50 can be determined from the dose-response data.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of the compared substances are mediated through different signaling pathways. NSAIDs primarily target the cyclooxygenase pathway, while corticosteroids have broader effects on gene transcription related to inflammation. The components of Lythrum salicaria likely act on multiple targets.
Caption: Overview of inflammatory pathways and drug targets.
Experimental Workflow
The screening and evaluation of a potential anti-inflammatory compound typically follows a structured workflow, from initial in vitro assays to more complex in vivo models.
Caption: A typical workflow for evaluating anti-inflammatory compounds.
Conclusion
The available data suggests that while this compound itself exhibits weak anti-inflammatory activity, extracts from Lythrum salicaria show moderate in vivo efficacy. This is likely due to the presence of other more potent bioactive compounds, such as the ellagitannins vescalagin and castalagin, which have demonstrated significant inhibition of pro-inflammatory mediators in vitro.
Compared to standard anti-inflammatory drugs like indomethacin and dexamethasone, the potency of the currently identified compounds from Lythrum salicaria is lower. However, the multi-target nature of a plant extract may offer a different therapeutic profile. Further research is warranted to isolate and characterize the most active anti-inflammatory constituents of Lythrum salicaria and to evaluate their efficacy and safety in more detail. The development of derivatives of these natural compounds could also lead to more potent and selective anti-inflammatory agents.
This guide highlights the importance of a comprehensive approach to evaluating natural products, considering the potential synergistic effects of multiple constituents. For researchers in drug development, Lythrum salicaria presents an interesting source of lead compounds for novel anti-inflammatory therapies.
References
In Vivo Validation of Lycorine's Pharmacological Effects: A Comparative Guide for Researchers
Lycorine, a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated a spectrum of potent pharmacological activities in various preclinical animal models. This guide provides a comparative overview of the in vivo validation of Lycorine's anti-cancer, anti-inflammatory, and anti-diabetic effects, presenting key experimental data, detailed protocols, and mechanistic pathways to inform further research and drug development.
Anti-Cancer Effects
Lycorine exhibits significant tumor-suppressive effects across a range of cancer types, demonstrating efficacy in reducing tumor growth and metastasis in vivo. Its performance has been evaluated in various xenograft and orthotopic mouse models.
Comparative Efficacy Data
| Animal Model | Cancer Type | Treatment Protocol | Comparator | Key Quantitative Results | Source(s) |
| SCID Mice | Acute Promyelocytic Leukemia (HL-60 cells) | Lycorine (5 or 10 mg/kg/day, i.p.) | Vehicle Control, Cytarabine (Ara-C, 20 mg/kg/day, i.p.) | - Increased mean survival time compared to control.- More effective than Ara-C in reducing immature granular leukocytes. | [1] |
| Nude Mice | Hormone-Refractory Prostate Cancer (PC-3M cells) | Lycorine (5 or 10 mg/kg/day, i.p.) | Vehicle Control | - Tumor volume reduction: 5 mg/kg group (989 ± 32 mm³), 10 mg/kg group (478 ± 47 mm³) vs. control (2154 ± 119 mm³).- Significantly suppressed tumor growth. | [2] |
| Nude Mice | Colorectal Cancer (CRC xenograft) | Lycorine (dose not specified) | Vehicle Control, Vemurafenib | - Markedly smaller average tumor size than control.- Combination with vemurafenib significantly decreased tumor size compared to vemurafenib alone. | [3] |
| Nude Mice | Osteosarcoma (MNNG/HOS cells) | Lycorine (dose not specified) | Vehicle Control | - Significantly inhibited tumor growth in a dose-dependent manner. | [4] |
| C57BL/6 Mice | Melanoma (B16F10 brain grafts) | Lycorine (doses not specified, non-toxic) | Vehicle Control | - Provided significant therapeutic benefit and increased survival. | [5] |
Key Experimental Protocols
Prostate Cancer Xenograft Mouse Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: PC-3M human prostate cancer cells.
-
Tumor Induction: 1x10⁶ PC-3M cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a volume of approximately 100 mm³.
-
Treatment Regimen: Mice were randomized into groups. The treatment group received intraperitoneal (i.p.) injections of Lycorine (5 or 10 mg/kg/day). The control group received i.p. injections of a vehicle control (e.g., saline or PBS).
-
Endpoint Measurement: Tumor volumes were measured every two days using calipers and calculated with the formula: (Length × Width²)/2. Mouse body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.
Acute Promyelocytic Leukemia SCID Mouse Model
-
Animal Model: Severe Combined Immunodeficiency (SCID) mice.
-
Cell Line: HL-60 human promyelocytic leukemia cells.
-
Disease Induction: Mice were irradiated (200 cGy) and then inoculated intravenously with 5x10⁶ HL-60 cells.
-
Treatment Regimen: Treatment was administered daily from day 2-6 and 14-18 post-inoculation. Groups included a control, Lycorine (5 mg/kg/day, i.p.), Lycorine (10 mg/kg/day, i.p.), and Cytarabine (Ara-C, 20 mg/kg/day, i.p.).
-
Endpoint Measurement: Peripheral blood smears were analyzed to determine the percentages of immature granular leukocytes and monocytes. Survival time was recorded for each mouse. Histopathological analysis of the liver, bone, and marrow was performed to assess tumor cell infiltration.
Mechanistic Signaling Pathway
Lycorine has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. In osteosarcoma, for instance, Lycorine inhibits the JAK2/STAT3 pathway, which is crucial for tumor cell proliferation, survival, and invasion.
Caption: Lycorine inhibits the JAK2/STAT3 signaling pathway in osteosarcoma.
Anti-Inflammatory Effects
Lycorine demonstrates notable anti-inflammatory properties by modulating key mediators of inflammation. Its efficacy has been validated in animal models of inflammatory pain.
Comparative Efficacy Data
| Animal Model | Condition/Disease | Treatment Protocol | Comparator | Key Quantitative Results | Source(s) |
| Male C57BL/6J Mice | Formalin-Induced Inflammatory Pain | Lycorine (1, 3, and 10 mg/kg, i.p.) | Vehicle Control, Indomethacin (10 mg/kg) | - Dose-dependently reduced pain-like behaviors in both early (neurogenic) and late (inflammatory) phases.- At 10 mg/kg, produced 79.6% antinociception in the inflammatory phase, comparable to indomethacin (60.2%). |
Key Experimental Protocols
Formalin-Induced Inflammatory Pain Model
-
Animal Model: Male C57BL/6J mice.
-
Inflammation Induction: 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Treatment Regimen: Mice are pre-treated with Lycorine (1, 3, or 10 mg/kg, i.p.) or a standard NSAID like Indomethacin (10 mg/kg) 30 minutes before formalin injection. A control group receives the vehicle.
-
Endpoint Measurement: Pain-like behavior (time spent licking the injected paw) is recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
Experimental Workflow
The workflow for assessing the anti-inflammatory effect of Lycorine in an acute inflammatory pain model is a sequential process from animal acclimatization to data analysis.
Caption: Workflow for in vivo validation of Lycorine's anti-inflammatory effects.
Anti-Diabetic Effects
Emerging research suggests Lycorine may be beneficial in treating complications associated with diabetes, such as diabetic peripheral neuropathy (DPN). It appears to act by restoring cellular processes disrupted by high glucose levels.
Comparative Efficacy Data
| Animal Model | Condition/Disease | Treatment Protocol | Comparator | Key Quantitative Results | Source(s) |
| C57BL/6J Mice | Streptozotocin (STZ)-Induced Type 1 Diabetes | Lycorine (dose not specified) | Diabetic Control | - Improved peripheral nerve function.- Enhanced autophagy-associated proteins in sciatic nerves. |
Key Experimental Protocols
Streptozotocin (STZ)-Induced Diabetes Model
-
Animal Model: C57BL/6J mice.
-
Disease Induction: Diabetes is induced by multiple low-dose intraperitoneal injections of Streptozotocin (STZ), a chemical toxic to pancreatic β-cells. Blood glucose levels are monitored, and mice with levels consistently above 250-300 mg/dL are considered diabetic.
-
Treatment Regimen: After the onset of diabetes and development of neuropathy (typically confirmed by testing thermal or mechanical sensitivity), diabetic mice are treated with Lycorine or vehicle for a specified duration.
-
Endpoint Measurement: Nerve function is assessed using tests like the hot plate test (thermal sensitivity) and von Frey filaments (mechanical sensitivity). Sciatic nerves are harvested for molecular analysis, including Western blotting for proteins related to autophagy (e.g., LC3-II) and AMPK pathway activation.
Proposed Mechanistic Pathway in DPN
In high-glucose environments, Schwann cell autophagy is often impaired. Lycorine is proposed to restore this process by activating the AMPK pathway and downregulating MMP9, thereby improving nerve function.
Caption: Proposed mechanism of Lycorine in diabetic peripheral neuropathy.
References
- 1. Treatment of lycorine on SCID mice model with human APL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lycorine exerts antitumor activity against osteosarcoma cells in vitro and in vivo xenograft model through the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validating the Specificity of Lythrine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lythrine, an alkaloid isolated from Heimia salicifolia, and its inhibitory action on prostaglandin synthetase, an enzyme now more commonly known as cyclooxygenase (COX). The following sections detail this compound's known activity in comparison to other compounds from the same plant source and to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide is intended to aid researchers in understanding the current state of knowledge regarding this compound's specificity and to provide a framework for further investigation.
Executive Summary
This compound has been identified as an inhibitor of prostaglandin synthetase, with a reported half-maximal inhibitory concentration (IC50) of 469 μM. However, the current body of scientific literature lacks a detailed characterization of its inhibitory activity against the specific cyclooxygenase isoforms, COX-1 and COX-2. This information is critical for determining the specificity of its mechanism of action and predicting its potential therapeutic benefits and side-effect profile. In contrast, other alkaloids from Heimia salicifolia, such as cryogenine and nesodine, have demonstrated greater potency than aspirin in inhibiting prostaglandin synthetase. This guide presents the available quantitative data, outlines experimental protocols for further validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the known inhibitory concentrations (IC50) of this compound and its natural co-occurring alkaloids against prostaglandin synthetase, alongside data for well-characterized NSAIDs for comparative purposes. It is important to note that the data for this compound, cryogenine, and nesodine do not differentiate between COX-1 and COX-2 isoforms.
| Compound | Source | Target Enzyme(s) | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Heimia salicifolia | Prostaglandin Synthetase | 469 | Not Determined | Lema, W. J., et al. (1986)[1] |
| Cryogenine | Heimia salicifolia | Prostaglandin Synthetase | Potency vs. Aspirin: 2.48x | Not Determined | Lema, W. J., et al. (1986)[1] |
| Nesodine | Heimia salicifolia | Prostaglandin Synthetase | Potency vs. Aspirin: 2.24x | Not Determined | Lema, W. J., et al. (1986)[1] |
| Indomethacin | Synthetic | COX-1 and COX-2 | COX-1: 0.009, COX-2: 0.31 | 0.029 | Kawai, S., et al. (2001) |
| Celecoxib | Synthetic | COX-2 | COX-1: 82, COX-2: 6.8 | 12 | Kawai, S., et al. (2001) |
Experimental Protocols
To rigorously validate the specificity of this compound's mechanism of action, a detailed in vitro cyclooxygenase inhibition assay is required. The following protocol is based on the methodology described by Lema, W. J., et al. (1986) and incorporates modern standards for determining COX-1 and COX-2 selectivity.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
This compound (isolated and purified)
-
Ovine COX-1 enzyme (microsomal fraction from bovine seminal vesicles, as per Lema et al., or commercially available)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Indomethacin (non-selective COX inhibitor control)
-
Celecoxib (COX-2 selective inhibitor control)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Detection reagents (e.g., for measuring prostaglandin E2 production via ELISA or other methods)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested. Prepare similar dilution series for the control inhibitors, indomethacin and celecoxib.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, cofactors, and the respective enzyme (COX-1 or COX-2).
-
Add the diluted this compound or control inhibitor to the corresponding wells. Include wells with solvent only as a vehicle control (100% enzyme activity) and wells without the enzyme as a background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined reaction time (e.g., 10 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stopping reagent or by placing the plate on ice).
-
Measure the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound and the control inhibitors compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound against COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-1/COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) for each compound.
-
Mandatory Visualizations
Prostaglandin Synthesis Pathway
Caption: The cyclooxygenase pathway, illustrating the synthesis of prostaglandins and the inhibitory targets of this compound and NSAIDs.
Experimental Workflow for COX Inhibition Assay
Caption: A step-by-step workflow for determining the in vitro COX inhibitory activity of this compound.
Discussion and Future Directions
The available data indicates that this compound possesses inhibitory activity against prostaglandin synthetase. However, the lack of specific data on its effects on COX-1 and COX-2 isoforms is a significant knowledge gap. To fully understand the therapeutic potential and safety profile of this compound, the following experimental validations are crucial:
-
COX Isoform Selectivity: Performing the detailed in vitro COX inhibition assay described above will provide the IC50 values for this compound against both COX-1 and COX-2. This will allow for the calculation of a selectivity index, which is a key indicator of whether the compound is a non-selective inhibitor, a COX-1 selective inhibitor, or a COX-2 selective inhibitor.
-
Off-Target Screening: A comprehensive off-target screening against a panel of other enzymes and receptors is essential to identify any potential unintended interactions. This can be achieved through various high-throughput screening platforms. The absence of significant off-target effects would strengthen the case for this compound's specificity.
-
Cell-Based Assays: Following in vitro enzyme assays, it is important to validate the findings in cell-based models. For instance, using cell lines that predominantly express either COX-1 or COX-2 can provide a more physiologically relevant assessment of this compound's inhibitory activity.
-
In Vivo Studies: Ultimately, in vivo studies in animal models of inflammation and pain are necessary to confirm the anti-inflammatory effects of this compound and to evaluate its overall safety and pharmacokinetic profile.
References
For Immediate Release
This publication provides a comprehensive comparison of the safety profiles of Lythrine and its structurally related quinolizidine alkaloids, cryogenine and lyfoline. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available toxicological data, experimental protocols, and insights into the mechanisms of action.
Introduction
This compound, cryogenine, and lyfoline are quinolizidine alkaloids found in plants of the Heimia genus, notably Heimia salicifolia. Traditionally, extracts from this plant, also known as Sinicuichi, have been used in folk medicine.[1] However, reports of adverse effects necessitate a thorough evaluation of the safety of its constituent alkaloids. This guide synthesizes the available data to facilitate a clearer understanding of their toxicological profiles.
Quantitative Toxicity Data
| Alkaloid/Extract | Test Type | Species | Route of Administration | Observed Effects / LD50/IC50 | Reference(s) |
| Heimia salicifolia Extract | Human Case Report | Human | Oral | Muscle pain, fever, bradycardia, muscle relaxation. | [1] |
| Lupanine | Acute Toxicity (LD50) | Rat | Oral | 1464 mg/kg | [2] |
| Lupanine | Acute Toxicity (LD50) | Rat | Intraperitoneal | 177 mg/kg | [2] |
| Sparteine | Acute Toxicity (LD50) | Rat | Oral | 36 mg/kg | [2] |
| Sparteine | Acute Toxicity (LD50) | Rat | Intraperitoneal | 220 mg/kg |
Note: The lack of specific LD50 values for this compound, cryogenine, and lyfoline highlights a significant gap in the current toxicological data for these compounds. The data for lupanine and sparteine, structurally related quinolizidine alkaloids, are provided for comparative purposes and suggest that the toxicity of this class of compounds can vary significantly.
Key Safety Assessment Experiments: Detailed Protocols
To ensure the robust and reproducible evaluation of the safety of this compound and related alkaloids, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo safety assays.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
The Neutral Red Uptake (NRU) assay is a cell viability/survival assay that assesses the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. Chemical-induced damage to the cell or lysosomal membranes results in a decreased uptake of the dye, which can be quantified.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed a suitable cell line (e.g., Balb/c 3T3) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of this compound, cryogenine, and lyfoline in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24 hours.
-
Dye Incubation: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours to allow for dye uptake by viable cells.
-
Washing and Extraction: After incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. The amount of dye retained is proportional to the number of viable cells.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Experimental Workflow:
Protocol:
-
Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Cardiovascular Safety: hERG Potassium Channel Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for life-threatening cardiac arrhythmias. Therefore, assessing the effect of compounds on the hERG channel is a critical component of cardiovascular safety pharmacology.
Experimental Workflow:
Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) that stably expresses the hERG potassium channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to measure the ionic current flowing through the hERG channels.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with solutions containing various concentrations of the test compound.
-
Data Analysis: Measure the extent of hERG current inhibition at each concentration and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Potential Mechanisms of Toxicity: Signaling Pathways
The toxicity of many alkaloids is mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound and its related alkaloids are not fully elucidated, the known effects of quinolizidine alkaloids and general principles of toxicology suggest potential pathways that may be involved. Quinolizidine alkaloids are known to have effects on the central nervous system, potentially through interaction with neurotransmitter receptors. Toxic effects can also arise from the induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).
A plausible generalized pathway for alkaloid-induced cytotoxicity is depicted below. This pathway illustrates how a toxic alkaloid might initiate cellular stress, leading to mitochondrial damage and the activation of apoptotic cascades.
Conclusion
The available data on the safety profiles of this compound and its related alkaloids, cryogenine and lyfoline, are limited. While qualitative reports of toxicity from Heimia salicifolia extracts exist, there is a pressing need for comprehensive quantitative toxicological studies, including the determination of LD50 and IC50 values, and detailed investigations into their mechanisms of action at the molecular level. The experimental protocols provided in this guide offer a framework for conducting such essential safety assessments. Further research is crucial to fully characterize the risks associated with these alkaloids and to ensure their safe handling and potential therapeutic development.
References
Safety Operating Guide
Navigating the Safe Disposal of Lythrine: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. Lythrine, an alkaloid with potential pharmacological applications, requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
I. Hazard Identification and Safety Precautions
General Safety Precautions for Alkaloids:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, refer to the general first aid procedures for chemical contact.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step in the disposal process. This compound waste should be categorized and collected at the point of generation to prevent mixing with incompatible substances.
Table 1: this compound Waste Segregation
| Waste Type | Description | Collection Container |
| Unused/Expired this compound | Pure, unadulterated this compound in solid or solution form that is no longer needed. | Clearly labeled, sealed, and compatible hazardous waste container. |
| Contaminated Labware | Glassware, pipette tips, vials, etc., that have come into direct contact with this compound. | Puncture-resistant, labeled "sharps" container for broken glass or sharp items. |
| Contaminated PPE | Gloves, disposable lab coats, and other protective equipment contaminated with this compound. | Labeled, sealed plastic bag or container for solid hazardous waste. |
| Aqueous Waste | Solutions containing this compound. The pH should be determined. | Labeled, sealed, and chemically resistant container for liquid hazardous waste. |
| Organic Solvent Waste | Solutions of this compound in organic solvents. | Labeled, sealed, and chemically resistant container for flammable/organic waste. |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedure for the disposal of this compound waste. This protocol is based on standard practices for the disposal of hazardous chemical waste in a laboratory setting.
Experimental Protocol: General Disposal of this compound Waste
-
Waste Identification and Labeling:
-
Clearly label each waste container with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Alkaloid").
-
Include the date of waste generation.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.[1]
-
Ensure containers are not overfilled; leave at least 10% headspace to allow for expansion.
-
-
Storage of this compound Waste:
-
Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Segregate this compound waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate inventory of the waste, including the chemical name, quantity, and hazard classification.
-
Do not attempt to treat or neutralize this compound waste unless you have a specific, approved protocol and the necessary expertise and equipment.
-
-
Documentation:
-
Maintain a log of all hazardous waste generated, including the date, chemical name, quantity, and disposal date.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Precautions for Lythrine
For researchers, scientists, and drug development professionals handling Lythrine, a comprehensive understanding of personal protective equipment (PPE) and operational protocols is paramount to ensure personal safety and prevent contamination. While a specific Safety Data Sheet (SDS) for this compound from Cayman Chemical is distributed directly to institutions, general safety guidelines for handling potent alkaloids provide a strong framework for safe laboratory practices.[1]
General Handling Precautions: this compound should be considered a hazardous material.[1] Standard laboratory procedures should be followed, including avoiding ingestion, inhalation, and contact with eyes, skin, and clothing.[1] It is essential to wash hands and exposed skin thoroughly after handling.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on best practices for working with hazardous chemicals and potent alkaloids.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Required for all handling activities, including weighing, dissolving, and administering the compound. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated or torn. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashing. | Required for all handling activities. |
| Protective Clothing | Disposable, solid-front laboratory coat with back closure and tight-fitting cuffs. Made of a non-absorbent material such as polyethylene-coated polypropylene. | Required when there is a potential for skin contact or contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the solid compound to prevent inhalation of aerosolized particles. |
Operational and Disposal Plans
Working Environment: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.
Spill Management: In the event of a spill, the area should be immediately secured. Appropriate PPE must be worn during cleanup. The spilled material should be absorbed with an inert material and collected into a sealed, labeled container for hazardous waste disposal.
Waste Disposal: All disposable PPE (gloves, gowns, etc.) and any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting, emphasizing the correct sequence of donning and doffing PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
